Nivegacetor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2443487-67-8 |
|---|---|
Formule moléculaire |
C23H25F2N7O2 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
(7R)-7-(3,5-difluorophenoxy)-N-[(1S,5R)-3-(6-methoxypyridazin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine |
InChI |
InChI=1S/C23H25F2N7O2/c1-33-20-9-17(10-26-29-20)31-11-13-2-3-14(12-31)21(13)27-23-28-22-19(4-5-32(22)30-23)34-18-7-15(24)6-16(25)8-18/h6-10,13-14,19,21H,2-5,11-12H2,1H3,(H,27,30)/t13-,14+,19-,21?/m1/s1 |
Clé InChI |
YYYGNCPNCFDABE-GMFBMTQSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Nivegacetor (RG6289): A Technical Guide to its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nivegacetor (RG6289) is a second-generation, orally bioavailable small molecule gamma-secretase modulator (GSM) in clinical development by Roche for the treatment of Alzheimer's disease. Unlike first-generation gamma-secretase inhibitors which broadly suppress enzyme activity leading to significant side effects, this compound selectively modulates the processing of the amyloid precursor protein (APP). This modulation shifts the cleavage preference of gamma-secretase to favor the production of shorter, non-amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, while concurrently reducing the levels of the aggregation-prone and pathogenic Aβ42 and Aβ40 species. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies where available, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Gamma-Secretase Modulation in Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid plaques, primarily composed of the Aβ peptide. Aβ is generated through the sequential cleavage of APP by β-secretase (BACE1) and the gamma-secretase complex. Gamma-secretase is a multi-subunit protease that performs the final intramembrane cleavage of the C99 fragment of APP, leading to the production of Aβ peptides of varying lengths. The longer forms, particularly Aβ42, are more prone to aggregation and are considered central to the initiation of the amyloid cascade.
Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy. Instead of inhibiting the enzyme, which can interfere with the processing of other critical substrates like Notch and lead to toxicity, GSMs allosterically modulate the gamma-secretase complex to alter its processivity on APP.[1] This results in a shift towards the production of shorter, less amyloidogenic Aβ peptides, thereby aiming to slow or halt the progression of amyloid pathology.[1][2]
The Molecular Mechanism of this compound (RG6289)
This compound's primary mechanism of action is the selective modulation of the gamma-secretase complex.[3] It specifically targets the catalytic subunit, presenilin-1 (PSEN1), stabilizing the interaction between the gamma-secretase complex and its substrate, the C99 fragment of APP, at the enzyme's active site.[3] This stabilization enhances the processivity of APP cleavage, meaning the enzyme is more likely to perform sequential cleavage steps before releasing the substrate. This leads to the generation of shorter Aβ peptides.[3]
A key feature of this compound is its selectivity for APP processing over other gamma-secretase substrates, such as Notch.[4] This selectivity is crucial for avoiding the mechanism-based toxicities that were observed with earlier gamma-secretase inhibitors.
dot
Preclinical and Clinical Efficacy Data
In Vitro Studies
This compound has demonstrated potent and selective modulation of gamma-secretase in preclinical in vitro models.
| Parameter | Result | Cell Line | Reference |
| Potency (γ-secretase modulation of APP cleavage) | < 10 nM | H4 cells | [1] |
| Effect on Aβ42 | Reduction | H4 cells | [1] |
| Effect on Aβ40 | Reduction | H4 cells | [1] |
| Effect on Aβ38 | Proportional Increase | H4 cells | [1] |
| Effect on Aβ37 | Proportional Increase | H4 cells | [1] |
| Effect on Notch Processing | No effect | Not specified | [4] |
Phase I Clinical Trial in Healthy Volunteers
A first-in-human Phase I study of this compound was conducted in healthy volunteers. The study assessed the safety, tolerability, and pharmacodynamic effects of single and multiple ascending oral doses.[2][3]
Key Findings:
-
Safety and Tolerability: this compound demonstrated a favorable safety and tolerability profile across all tested doses.[5]
-
Pharmacodynamics (Cerebrospinal Fluid - CSF): Treatment with this compound resulted in a dose-dependent modulation of Aβ peptides in the CSF.[2][3]
Quantitative Results from the Phase I Study:
| Biomarker Change in CSF (Multiple Ascending Doses for 2 weeks) | Approximate Change from Baseline | Reference |
| Aβ42 | ~70% decrease | [4] |
| Aβ40 | ~60% decrease | [4] |
| Aβ38 | ~40% increase | [2] |
| Aβ37 | ~350% increase | [2] |
| Aβ38/Aβ42 Ratio | ~400% increase | [2] |
| Aβ37/Aβ40 Ratio | ~1100% increase | [2] |
| Biomarker Change in CSF (Single Dose - Highest Dose at 36h post-dose) | Approximate Change from Baseline | Reference |
| Aβ38/Aβ42 Ratio | ~150% increase | [2][4] |
| Aβ37/Aβ40 Ratio | ~500% increase | [2][4] |
Experimental Methodologies
In Vitro Gamma-Secretase Modulation Assay
While detailed, proprietary protocols are not publicly available, the general methodology for assessing gamma-secretase modulator activity in a cell-based assay is as follows:
Objective: To determine the potency and efficacy of this compound in modulating the production of Aβ peptides in a cellular context.
Cell Line: Human neuroglioma (H4) cells that endogenously express APP and the gamma-secretase complex.
General Protocol:
-
Cell Culture: H4 cells are cultured in appropriate media and conditions to achieve a desired confluency.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specified period to allow for APP processing and Aβ peptide secretion into the culture media.
-
Sample Collection: The conditioned media is collected.
-
Aβ Quantification: The concentrations of different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42) in the conditioned media are quantified using specific immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.
-
Data Analysis: The results are analyzed to determine the dose-dependent effects of this compound on the production of each Aβ peptide and to calculate potency values (e.g., IC50 for Aβ42 reduction).
dot
Phase I Clinical Trial Protocol
Specific details of the Phase I study protocol are not fully public. However, based on published information, a general outline can be constructed.
Study Design: A randomized, placebo-controlled, single and multiple ascending dose study in healthy volunteers.[2]
Participants: Healthy adult volunteers. A dedicated serial CSF sampling part of the study included 12 healthy volunteers aged 46-70 years.[2][4]
Intervention: Oral administration of this compound or placebo. The study involved escalating single doses and multiple doses administered for 14 days.[1]
Pharmacodynamic Assessments:
-
CSF Sampling: Serial CSF samples were collected over 36 hours after single dose administration in a subset of participants.[2]
-
Plasma Sampling: Plasma samples were collected at various time points.
-
Biomarker Analysis: Aβ peptides (Aβ37, Aβ38, Aβ40, and Aβ42) in CSF and plasma were measured using Elecsys® immunoassays.[2]
Analytical Method: Elecsys® CSF Immunoassays
The Elecsys® technology is a fully automated electrochemiluminescence immunoassay platform.[6] The assays for Aβ peptides are sandwich immunoassays that utilize monoclonal antibodies specific to the different Aβ species.[6] This method provides high precision and reproducibility for the quantification of Aβ peptides in CSF.[6]
Future Directions and Conclusion
This compound (RG6289) has demonstrated a promising preclinical and Phase I clinical profile as a potent and selective gamma-secretase modulator. Its mechanism of action, which shifts APP processing towards the production of shorter, non-amyloidogenic Aβ peptides while reducing pathogenic Aβ42 and Aβ40, represents a targeted approach to modifying the underlying pathology of Alzheimer's disease. The favorable safety profile and clear pharmacodynamic effects in healthy volunteers support its continued clinical development. The ongoing GABriella Phase IIa study in individuals at risk for or at the prodromal stage of Alzheimer's disease will provide further insights into the therapeutic potential of this compound.[7][8]
References
- 1. alzforum.org [alzforum.org]
- 2. Pharmacodynamic effect of a new γ‐secretase modulator, RG6289, on CSF amyloid‐β peptides in a randomized Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. neurologylive.com [neurologylive.com]
- 5. This compound (RG6289) / Roche [delta.larvol.com]
- 6. Cerebrospinal fluid biomarkers measured by Elecsys® assays compared to amyloid imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. GABRIELLA | Alzheimer Europe [alzheimer-europe.org]
An In-depth Technical Guide to the Chemical Structure and Activity of Nivegacetor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivegacetor, also known by its development code RG6289, is an investigational, orally bioavailable small molecule being developed by Roche for the treatment of Alzheimer's disease.[1][2] It represents a second-generation γ-secretase modulator (GSM), a class of compounds designed to selectively alter the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis.[1][3] Unlike first-generation γ-secretase inhibitors that broadly blocked enzyme activity leading to significant toxicity, this compound is designed to allosterically modulate the enzyme to reduce the formation of amyloidogenic Aβ species without affecting its other critical physiological functions.[1][3]
Chemical Structure and Properties
The chemical identity of this compound is well-defined, with its structure and properties characterized through various analytical methods.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below, allowing for unambiguous reference in chemical databases and literature.
| Identifier | Value |
| IUPAC Name | (7R)-7-(3,5-difluorophenoxy)-N-[(1S,5R)-3-(6-methoxypyridazin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-6,7-dihydro-5H-pyrrolo[1,2-b][1][4][5]triazol-2-amine[1][3][5][6] |
| Synonyms | RG6289, RO7269162[3] |
| CAS Number | 2443487-67-8[1][4][6] |
| PubChem CID | 153606610[1][5][6] |
| SMILES | COC1=NN=CC(=C1)N2C[C@H]3CC--INVALID-LINK--C3NC4=NN5CC--INVALID-LINK--OC6=CC(=CC(=C6)F)F[1] |
| InChIKey | YYYGNCPNCFDABE-GMFBMTQSSA-N[1] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the following table.
| Property | Value |
| Molecular Formula | C₂₃H₂₅F₂N₇O₂[1][4][6][7] |
| Molar Mass | 469.497 g·mol⁻¹[1] |
| Molecular Weight | 469.49[4][7] |
Structural Representation
The 2D chemical structure of this compound is depicted below.
Mechanism of Action
This compound functions as a potent and selective γ-secretase modulator (GSM).[1][4] The γ-secretase complex is a multi-subunit protease responsible for the final intramembrane cleavage of the amyloid precursor protein (APP). This cleavage can occur at multiple sites, leading to the production of Aβ peptides of varying lengths.
This compound specifically targets the catalytic subunit of the complex, presenilin-1 (PSEN1).[1][5] By binding to PSEN1, it stabilizes the interaction between the γ-secretase complex and its APP substrate.[1] This stabilization enhances the processivity of the enzyme, meaning it is more likely to perform sequential cleavage steps.[1] The result is a shift away from the production of longer, highly amyloidogenic peptides like Aβ42 and Aβ40, and a corresponding increase in the formation of shorter, non-amyloidogenic species such as Aβ38 and Aβ37.[1][3]
Critically, this modulatory activity does not inhibit the processing of other essential γ-secretase substrates, most notably Notch, thereby avoiding the dose-limiting toxicities that plagued earlier non-selective inhibitors.[3][8]
Caption: Mechanism of this compound as a γ-secretase modulator.
Preclinical and Clinical Data
This compound has undergone preclinical testing and has advanced into human clinical trials, demonstrating promising pharmacodynamic effects.
Preclinical Efficacy
In vitro studies demonstrated that this compound has a high potency for modulating the γ-secretase cleavage of APP, with an IC₅₀ value below 10 nM.[1][3] These studies also confirmed its selectivity, showing no significant effect on the processing of other γ-secretase substrates.[3] Dose-dependent modulation of γ-secretase activity was subsequently confirmed in rodent and primate models.[3]
Clinical Trial Data
This compound has completed Phase I clinical trials in healthy volunteers and is currently in Phase II studies for Alzheimer's disease.[1]
Phase I Studies: The initial human trials established a favorable safety profile and demonstrated clear, dose-dependent pharmacodynamic effects.[1] Analysis of cerebrospinal fluid (CSF) from participants showed a significant shift in Aβ monomer production.[1]
Phase II Study (GABriella - NCT06402838): This ongoing trial is a multicenter, randomized, placebo-controlled study evaluating three different doses of this compound over 72 weeks in amyloid-positive individuals who are cognitively normal or have mild cognitive impairment.[3][8] The primary objectives are to assess the safety, tolerability, and impact of this compound on brain amyloid accumulation as measured by PET scans.[3][8]
The table below summarizes key quantitative findings from an entry-into-human study presented at scientific conferences.
| Biomarker | Change from Baseline |
| Aβ42 (CSF) | ▼ 70% decrease[8] |
| Aβ40 (CSF) | ▼ 60% decrease[8] |
| Aβ38 (CSF) | ▲ ~40% increase[8] |
| Aβ37 (CSF) | ▲ ~350% increase[8] |
| Ratio Aβ38 / Aβ42 | ▲ ~150% increase (at highest dose)[8] |
| Ratio Aβ37 / Aβ40 | ▲ ~500% increase (at highest dose)[8] |
Experimental Protocols
While detailed, step-by-step proprietary protocols are not publicly available, the methodologies employed in the evaluation of this compound can be inferred from published trial designs and preclinical data.
In Vitro Potency and Selectivity Assays
-
Objective: To determine the IC₅₀ of this compound for Aβ42/40 reduction and to assess its effect on Notch signaling.
-
Methodology: Cellular assays using cell lines overexpressing human APP (e.g., HEK293 or CHO cells) are treated with a range of this compound concentrations. Secreted Aβ40 and Aβ42 levels in the conditioned media are quantified using electrochemiluminescence (ECL) or ELISA. For selectivity, a similar protocol is used with cells expressing a Notch reporter gene, where the readout is the activity of the downstream reporter.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animals
-
Objective: To establish the relationship between this compound plasma/CNS concentration and its effect on Aβ levels.
-
Methodology: Rodent or non-human primate models are administered single or multiple doses of this compound. Serial blood samples are collected to determine plasma pharmacokinetics. CSF and/or brain tissue is collected at terminal timepoints to measure drug concentration and levels of Aβ peptides (Aβ37, 38, 40, 42) via mass spectrometry or immunoassays.
Human Clinical Trial Protocol (Phase II GABriella Study Outline)
-
Objective: To evaluate the safety, tolerability, and biomarker efficacy of multiple doses of this compound in an at-risk or prodromal Alzheimer's population.
-
Methodology:
-
Screening: Participants aged 60-85 are screened for eligibility, including confirmation of brain amyloid positivity via PET scan or CSF analysis.[8]
-
Randomization: Eligible participants are randomized to receive one of three doses of oral this compound (e.g., 30 mg, 60 mg, 120 mg) or a matching placebo for a 72-week treatment period.[8]
-
Assessments:
-
Primary: Safety monitoring (adverse events, clinical labs) and change in brain amyloid load from baseline to week 72 via amyloid PET.[3][8]
-
Secondary & Exploratory: Collection of CSF and plasma at multiple timepoints to measure Aβ isoforms, tau species (p-tau, t-tau), and neurofilament light chain (NfL).[3][8] Brain MRI is used to assess structural changes and for safety monitoring.[8] Cognitive and functional assessments are also performed.
-
-
Analysis: The primary analysis will compare the change in primary endpoints between each this compound dose group and the placebo group.
-
Caption: Generalized workflow for the GABriella Phase II clinical trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. roche.com [roche.com]
- 3. alzforum.org [alzforum.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C23H25F2N7O2 | CID 153606610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. neurologylive.com [neurologylive.com]
Unveiling Nivegacetor (RG6289): A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Nivegacetor (RG6289) is a second-generation, orally bioavailable, small molecule gamma-secretase modulator (GSM) under development by Hoffmann-La Roche for the treatment of Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo preclinical data, and clinical findings.
Mechanism of Action: A Modulatory Approach to Amyloid-Beta Production
This compound represents a refined strategy in targeting the amyloid cascade, a central pathological hallmark of Alzheimer's disease. Unlike first-generation gamma-secretase inhibitors which broadly suppress the enzyme's activity leading to mechanism-based toxicities, this compound acts as a modulator of the gamma-secretase complex.[1][2][4]
The core of its action lies in allosterically binding to the presenilin-1 (PSEN1) subunit, the catalytic core of the gamma-secretase complex.[1][5] This binding is thought to stabilize the interaction between gamma-secretase and its substrate, the amyloid precursor protein (APP), thereby altering the processivity of APP cleavage.[1][2] The result is a shift in the production profile of amyloid-beta (Aβ) peptides. Specifically, this compound decreases the generation of the highly amyloidogenic and aggregation-prone Aβ42 and Aβ40 peptides, while concomitantly increasing the production of shorter, less neurotoxic species such as Aβ38 and Aβ37.[1][2][6]
A critical advantage of this modulatory approach is the preservation of the cleavage of other gamma-secretase substrates, most notably Notch.[2][7] Inhibition of Notch signaling was a primary cause of the severe adverse effects observed with earlier gamma-secretase inhibitors.[8][9] this compound has demonstrated selectivity for APP processing, with no reported off-target effects on Notch-1.[2][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (γ-secretase modulation of APP cleavage) | < 10 nM | Not specified | [2] |
Table 2: Preclinical Pharmacodynamics in Rodents
| Species | Dose | Route | Effect on Brain Aβ42 | Reference |
| Rodents | 5-10 mg/kg | Oral | Complete elimination of production | [7] |
Table 3: Phase I Clinical Trial Pharmacodynamics (Multiple Ascending Doses over 2 weeks)
| Biomarker | Change from Baseline | Fluid | Reference |
| Aβ42 | ~70% decrease | CSF | [6][7] |
| Aβ40 | ~60% decrease | CSF | [6][7] |
| Aβ38 | ~40% increase | CSF | [6][7] |
| Aβ37 | ~350% increase | CSF | [6][7] |
| Aβ38/Aβ42 Ratio | ~400% increase | CSF | [6][7] |
| Aβ37/Aβ40 Ratio | ~1100% increase | CSF | [6][7] |
Table 4: Phase I Clinical Trial Pharmacodynamics (Single Highest Dose)
| Biomarker | Change from Baseline | Fluid | Reference |
| Aβ38/Aβ42 Ratio | ~150% increase | CSF | [7] |
| Aβ37/Aβ40 Ratio | ~500% increase | CSF | [7] |
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on standard methodologies in the field of gamma-secretase modulation, the following outlines the likely experimental approaches.
In Vitro Gamma-Secretase Modulation Assay
Objective: To determine the potency of this compound in modulating gamma-secretase activity on APP.
Methodology:
-
Cell Culture: A human cell line, such as HEK293 or CHO, stably overexpressing human APP is cultured.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a defined period (e.g., 18-24 hours).
-
Aβ Peptide Measurement: The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the cell culture supernatant are quantified. This is typically performed using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or by immunoprecipitation followed by mass spectrometry (IP-MS).[10][11][12]
-
Data Analysis: The concentrations of each Aβ peptide are plotted against the compound concentration. The IC₅₀ value for the reduction of Aβ42 is calculated using non-linear regression analysis.
Substrate Selectivity Assay (Notch Sparing)
Objective: To assess the selectivity of this compound for APP processing over Notch cleavage.
Methodology:
-
Cell Lines: Two cell lines are typically used: one expressing APP and another expressing a Notch receptor construct (e.g., NΔE, a constitutively active form of Notch).[5]
-
Compound Treatment: Both cell lines are treated with a range of concentrations of this compound.
-
Endpoint Measurement:
-
For APP processing, Aβ levels are measured as described above.
-
For Notch processing, the generation of the Notch intracellular domain (NICD) is quantified. This can be done using a specific ELISA for NICD or through a reporter gene assay where NICD translocation to the nucleus activates a reporter gene (e.g., luciferase).[5][12]
-
-
Data Analysis: The dose-response curves for the inhibition of APP cleavage and Notch cleavage are compared to determine the selectivity window.
In Vivo Pharmacodynamic Studies in Animal Models
Objective: To evaluate the effect of this compound on Aβ peptide levels in the brain and plasma of preclinical animal models.
Methodology:
-
Animal Model: Transgenic mice expressing human APP (e.g., Tg2576) or wild-type rodents are used.[7][13]
-
Dosing: this compound is administered orally at various doses.
-
Sample Collection: At specified time points after dosing, blood (for plasma) and brain tissue are collected.[7]
-
Aβ Quantification: Aβ peptides in plasma and brain homogenates are measured using ELISA or mass spectrometry.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between drug exposure (pharmacokinetics) and the observed changes in Aβ levels (pharmacodynamics) is analyzed to inform dose selection for clinical trials.
Clinical Pharmacodynamic Assessment in Humans
Objective: To measure the effect of this compound on Aβ peptide levels in the cerebrospinal fluid (CSF) and plasma of human subjects.
Methodology:
-
Study Design: A Phase I, randomized, placebo-controlled, single and multiple ascending dose study in healthy volunteers.[6][14]
-
Dosing: Participants receive single or multiple oral doses of this compound or placebo.
-
Sample Collection: Blood samples are collected at various time points. For a subset of participants, CSF is collected via lumbar puncture, sometimes serially over a period of time.[6][14][15]
-
Biomarker Analysis: Aβ peptides (Aβ42, Aβ40, Aβ38, Aβ37) in plasma and CSF are quantified using validated immunoassays (e.g., Roche's Elecsys® platform) or mass spectrometry.[10][14][16]
-
Data Analysis: Changes in the levels and ratios of Aβ peptides from baseline are calculated and compared between the this compound and placebo groups.
Clinical Development and Future Directions
This compound has completed Phase I clinical trials, demonstrating a favorable safety and tolerability profile, and dose-dependent pharmacodynamic effects on CSF and plasma Aβ peptides.[1] Based on these positive results, this compound has advanced to Phase II clinical development.
The GABriella study, a Phase IIa trial, is currently evaluating the safety and biomarker effects of this compound in individuals with early-stage Alzheimer's disease.[2][15][17] Additionally, a Phase II/III trial is planned to investigate this compound in individuals with autosomal-dominant Alzheimer's disease who have the Presenilin-1 E280A mutation.[2][11]
The pharmacological profile of this compound, characterized by its potent and selective modulation of gamma-secretase, positions it as a promising therapeutic candidate for the treatment and potentially the prevention of Alzheimer's disease. Its ability to specifically target the production of amyloidogenic Aβ peptides without the safety liabilities of earlier inhibitors marks a significant advancement in the field.
References
- 1. Absolute Quantification of Aβ1-42 in CSF Using a Mass Spectrometric Reference Measurement Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. academic.oup.com [academic.oup.com]
- 12. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aβ Peptide Aggregation Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. neurologylive.com [neurologylive.com]
- 16. medically.gene.com [medically.gene.com]
- 17. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Nivegacetor for neurodegeneration
An In-depth Technical Guide to Early-Stage Research on Nivegacetor for Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as RG6289) is a second-generation, orally administered small molecule gamma-secretase modulator (GSM) under development by Hoffmann-La Roche for the treatment of Alzheimer's disease.[1][2] Unlike first-generation gamma-secretase inhibitors which broadly blocked enzyme activity leading to significant toxicity, this compound selectively modulates the enzyme to shift the cleavage of amyloid precursor protein (APP).[1][2] This modulation decreases the production of aggregation-prone, longer amyloid-beta (Aβ) peptides, such as Aβ42 and Aβ40, while increasing the formation of shorter, non-amyloidogenic species like Aβ38 and Aβ37.[1][2] Early-stage research, including preclinical and Phase I clinical studies, has demonstrated a favorable safety profile and potent, dose-dependent target engagement. This compound is currently advancing to Phase II and III clinical trials to evaluate its efficacy in slowing amyloid accumulation and altering the course of Alzheimer's disease.[1][2][3]
Mechanism of Action
This compound's therapeutic rationale is rooted in the amyloid cascade hypothesis of Alzheimer's disease. The core of its mechanism is the selective modulation of the γ-secretase enzyme complex, a multi-protein protease responsible for the final cleavage of APP.
-
Target Engagement : this compound specifically targets the catalytic subunit of the γ-secretase complex, presenilin-1 (PSEN1).[1][4]
-
Allosteric Modulation : It acts as an allosteric modulator, meaning it binds to a site on the enzyme different from the active site. This binding event stabilizes the interaction between the γ-secretase complex and its substrate, APP.[1][2]
-
Increased Processivity : This stabilization enhances the enzyme's processivity, promoting sequential cleavage events that result in the production of shorter Aβ peptides.[1][2]
-
Selective Aβ Reduction : The primary outcome is a significant reduction in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, there is a proportional increase in the levels of shorter, less toxic, and more soluble peptides, primarily Aβ38 and Aβ37.[1][2]
-
Safety Profile : A critical feature of this compound is its selectivity for APP processing. It does not significantly affect the cleavage of other crucial γ-secretase substrates, most notably Notch.[2] This avoids the severe toxicities that led to the failure of earlier non-selective gamma-secretase inhibitors.
Preclinical Research
Preclinical studies in both rodent and primate models have validated the mechanism of action and dose-dependent efficacy of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Source |
|---|---|---|
| Target | γ-Secretase Modulation of APP Cleavage | [1][2] |
| IC₅₀ | < 10 nM | [1][2] |
| Effect on other substrates (e.g., Notch) | No effect observed |[2] |
Table 2: Pharmacodynamic Effects of a Potent GSM (this compound Precursor/Analog) in Mice
| Dose (single oral) | Peak Aβ42 Reduction (Plasma) | Peak Aβ42 Reduction (Brain) | Duration of Brain Aβ42 Lowering | Source |
|---|---|---|---|---|
| 5 mg/kg | Not Specified | Occurred between 6-12h | ≥ 12h but < 24h | [5] |
| 10 mg/kg | Occurred at 1h | Occurred between 6-12h | ~24h |[5] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the methodologies can be summarized based on published study descriptions.
Protocol 2.2.1: In Vitro Gamma-Secretase Modulation Assay (Generalized)
-
Cell Culture : Human Embryonic Kidney (HEK) cells stably expressing human APP are cultured under standard conditions.
-
Compound Treatment : Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Sample Collection : The conditioned media from the cell cultures is collected.
-
Aβ Quantification : Levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the media are quantified using methods such as sandwich enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage reduction of Aβ42 against the log concentration of this compound.
Protocol 2.2.2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Mice (Generalized)
-
Animal Model : Wild-type (e.g., C57BL/6J) or transgenic mice expressing human APP (e.g., Tg2576) are used.[5][6]
-
Dosing : A single oral dose of this compound is administered via gavage.[5]
-
Sample Collection : Blood and brain tissue are collected at multiple time points post-dosing (e.g., 1, 6, 12, 24 hours).[5]
-
Analysis :
-
Pharmacokinetics (PK) : this compound concentrations in plasma and brain homogenates are measured using liquid chromatography-mass spectrometry (LC-MS/MS) to determine parameters like Tₘₐₓ.[5]
-
Pharmacodynamics (PD) : Aβ peptide levels in the plasma and brain are quantified to assess the magnitude and duration of effect.[5][6]
-
Clinical Research
This compound has completed Phase I studies and is currently in Phase II/III trials, demonstrating a promising transition from preclinical models to humans.
Phase I Studies
A first-in-human trial involving 127 healthy adult volunteers assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2]
-
Design : The study included single and multiple ascending dose cohorts.[2]
-
Safety : The drug was found to be safe, with most adverse events being mild and not increasing with dose.[2]
-
Pharmacokinetics : this compound exhibited linear pharmacokinetics, with plasma concentrations increasing proportionally with the dose. Its profile was deemed suitable for once-daily oral administration.[2] Crucially, it achieved central nervous system (CNS) concentrations comparable to free plasma levels, indicating good brain penetration.[2]
-
Pharmacodynamics : Results presented at the 2023 Clinical Trials on Alzheimer's Disease (CTAD) conference showed a clear, dose-dependent effect on CSF Aβ monomers.[1]
Table 3: Pharmacodynamic Effects of this compound in CSF of Healthy Volunteers (Multiple Ascending Dose, 2-Week Period)
| Biomarker | Approximate Change from Baseline | Source |
|---|---|---|
| Aβ42 | ↓ 70% | [3] |
| Aβ40 | ↓ 60% | [3] |
| Aβ38 | ↑ 40% | [3] |
| Aβ37 | ↑ 350% | [3] |
| Aβ38/Aβ42 Ratio | ↑ 400% | [3] |
| Aβ37/Aβ40 Ratio | ↑ 1100% |[3] |
Phase II/III Studies
Based on the strong Phase I data, this compound has advanced into later-stage clinical trials.
-
GABriella Study (Phase IIa) : This ongoing, multicenter, dose-finding trial (NCT06402838) has recruited 245 amyloid-positive participants who are cognitively normal or have mild cognitive impairment.[2][3]
-
Objective : To assess the safety and effect of this compound on brain amyloid accumulation over 72 weeks.[3]
-
Doses : Placebo, 30 mg, 60 mg, and 120 mg.[3]
-
Endpoints : Primary endpoints are safety and change in amyloid PET scans. Secondary endpoints include PK and changes in CSF and blood Aβ monomers.[2]
-
-
Autosomal-Dominant AD Trial (Phase II/III) : A trial is planned to test this compound, alone and in combination with the anti-amyloid antibody donanemab, in individuals with the presenilin-1 (PSEN1) E280A mutation, a population with genetically driven Alzheimer's disease.[2][7] In vitro experiments have already confirmed that this compound's potency in lowering Aβ42 is maintained in cells with this specific mutation.[8]
Future Directions and Conclusion
This compound represents a refined and promising approach to modulating the amyloid pathway in Alzheimer's disease. By selectively shifting APP processing away from toxic Aβ species without the safety liabilities of earlier inhibitors, it has shown significant potential in early-stage research. The robust, dose-dependent biomarker changes observed in Phase I trials provide strong evidence of target engagement in humans.
The ongoing GABriella study will be critical in determining if these biomarker shifts translate into a meaningful clinical benefit, specifically by slowing or halting the accumulation of amyloid plaques in the brain. The planned trial in the PSEN1 E280A carrier population will offer further insights into its efficacy in a genetically defined, high-risk group. This compound stands as a leading example of a second-generation GSM, and its continued development is being closely watched by the neurodegeneration research community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. neurologylive.com [neurologylive.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of the gamma-secretase inhibitor PF-3084014 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (RG6289) / Roche [delta.larvol.com]
- 8. Pharmacokinetic / Pharmacodynamic Relationship of the Gamma-Secretase Modulator this compound in Presymptomatic Carriers of the PSEN1 E280A Mutation [medically.gene.com]
Investigational New Drug RG6289 for Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG6289 is an investigational, second-generation, orally bioavailable small molecule being developed by F. Hoffmann-La Roche for the treatment of Alzheimer's disease.[1][2] It functions as a gamma-secretase modulator (GSM), a class of drugs designed to alter the processing of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides.[3][4] By selectively reducing the levels of aggregation-prone Aβ42 and Aβ40 while increasing the production of Aβ37 and Aβ38, RG6289 aims to slow or prevent the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[3][5] Preclinical and Phase 1 clinical data support its continued development, with a favorable safety and tolerability profile and dose-dependent effects on Aβ biomarkers in healthy volunteers.[5][6] A Phase 2a clinical trial, GABriella, is currently underway to further evaluate its safety, tolerability, and impact on disease-related biomarkers in individuals with early-stage Alzheimer's disease.[7]
Core Mechanism of Action: Gamma-Secretase Modulation
RG6289 is not a gamma-secretase inhibitor; rather, it allosterically modulates the enzyme complex.[8] Gamma-secretase is a multi-protein complex that sequentially cleaves APP within its transmembrane domain. This process, known as processivity, results in the generation of Aβ peptides of varying lengths. In Alzheimer's disease, there is a relative overproduction of the longer, more hydrophobic Aβ42 peptide, which readily aggregates to form oligomers and amyloid plaques.
RG6289 is designed to stabilize the interaction between APP and the gamma-secretase complex, promoting earlier cleavage and thus shifting the production away from Aβ42 and Aβ40 towards the shorter, more soluble, and less amyloidogenic Aβ37 and Aβ38 peptides.[1][3] A key advantage of this modulatory approach over direct inhibition is the preservation of gamma-secretase's activity on other critical substrates, such as Notch-1, thereby avoiding mechanism-based toxicities associated with gamma-secretase inhibitors.[3][6][7]
Preclinical and Clinical Data
Preclinical Findings
In vitro studies demonstrated that RG6289 has a high potency for gamma-secretase modulation, with an activity below 10 nM.[1] It effectively reduced the production of Aβ42 and Aβ40 while proportionally increasing Aβ38 and Aβ37.[1] This activity was confirmed in animal models, including rodents and primates, where RG6289 showed dose-dependent modulation of Aβ peptides.[1] Importantly, RG6289 has been shown to be selective, with no impact on the processing of other gamma-secretase substrates like Notch-1.[7]
Phase 1 Clinical Trial Data
A first-in-human, Phase 1 study was conducted in healthy adult and elderly volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG6289.[1][5][6] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]
Safety and Tolerability: RG6289 demonstrated a favorable safety and tolerability profile.[6] Most adverse events were mild, and their incidence did not increase with the dose.[1] No treatment- or dose-related changes were observed in vital signs, ECG, or other safety laboratory parameters.[6]
Pharmacodynamic Effects on Aβ Biomarkers: The study demonstrated a clear, dose-dependent effect of RG6289 on Aβ peptide levels in both cerebrospinal fluid (CSF) and plasma.[5][7]
| Parameter | Single Dose (up to 36 hours post-dose) | Multiple Ascending Doses (2 weeks) |
| CSF Aβ42 Reduction | Not explicitly stated as a percentage reduction. | Up to ~70% decrease[5][6] |
| CSF Aβ40 Reduction | Not explicitly stated as a percentage reduction. | Up to ~60% decrease[5][7] |
| CSF Aβ38 Increase | Not explicitly stated as a percentage increase. | Up to ~40% increase[5][7] |
| CSF Aβ37 Increase | Not explicitly stated as a percentage increase. | Up to ~350% increase[5][7] |
| CSF Aβ38/Aβ42 Ratio | Up to ~150% increase from baseline[5][7] | Up to ~400% increase[5][7] |
| CSF Aβ37/Aβ40 Ratio | Up to ~500% increase from baseline[5][7] | Up to ~1100% increase[5][7] |
| Table 1: Summary of Pharmacodynamic Effects of RG6289 on CSF Aβ Biomarkers in a Phase 1 Study.[5][6][7] |
A strong correlation was observed between the reduction of Aβ42 in plasma and CSF, suggesting that plasma Aβ42 may serve as a useful surrogate biomarker for central pharmacodynamic activity in future studies.[6]
Experimental Protocols
Phase 1 Study Methodology
-
Study Design: A randomized, placebo-controlled, single and multiple ascending dose Phase 1 study.[5][6]
-
Participants: Healthy volunteers, including a cohort of elderly individuals (aged 46-70 years for the serial CSF sampling part).[5][7] For the serial CSF sampling portion, 12 volunteers were randomized (9 to RG6289, 3 to placebo).[5][7]
-
Drug Administration: Oral administration of RG6289 or placebo.[6]
-
Sample Collection: Plasma and CSF samples were collected. For the single-dose cohort, serial CSF sampling was conducted over a 36-hour period post-dose.[5][7]
-
Biomarker Analysis: Aβ peptides (Aβ42, Aβ40, Aβ38, Aβ37) in plasma and CSF were measured using Elecsys® immunoassays (Roche).[5][6]
GABriella (Phase 2a) Study Protocol
The GABriella study is a Phase 2a, double-blind, parallel-group, randomized, placebo-controlled trial designed to evaluate the safety, tolerability, and biomarker effects of RG6289.[7]
-
Objective: To investigate the safety and tolerability of RG6289 and its impact on multiple disease-related biomarkers.[7]
-
Participants: Approximately 245 individuals who are either cognitively unimpaired with evidence of amyloid pathology or diagnosed with mild cognitive impairment (MCI) due to Alzheimer's disease.[7] Participants are selected for a high rate of amyloid accumulation.[7]
-
Inclusion Criteria: Clinical Dementia Rating-Global Score (CDR-GS) of 0 or 0.5, and a baseline amyloid PET centiloid value of at least 24 (with a cap of 15% of patients having over 100 centiloids).[7]
-
Study Duration: The trial includes a 2-week baseline period, a 72-week treatment period, and a 4-week follow-up.[7]
-
Endpoints: The study will assess safety and tolerability, as well as the effect of RG6289 on biomarkers for amyloid pathology (amyloid-PET), neurodegeneration, synaptic integrity, and inflammation.[7]
Future Directions and Conclusion
RG6289 represents a promising, next-generation therapeutic approach for Alzheimer's disease that targets the foundational amyloid cascade. By modulating gamma-secretase activity rather than inhibiting it, RG6289 offers a potentially safer mechanism to reduce the production of toxic Aβ species. The robust, dose-dependent biomarker changes observed in the Phase 1 study provide a strong rationale for its continued investigation.
The ongoing GABriella Phase 2a study will be critical in determining if these promising biomarker effects translate into meaningful changes in the pathophysiological processes of Alzheimer's disease in a relevant patient population. Furthermore, a Phase 2/3 trial is planned to test RG6289 in individuals with autosomal dominant Alzheimer's disease, which could provide valuable insights into its potential as a preventative therapy.[1] The data from these upcoming trials will be crucial in defining the future role of RG6289 in the evolving landscape of Alzheimer's disease therapeutics.
References
- 1. alzforum.org [alzforum.org]
- 2. Gantenerumab - Wikipedia [en.wikipedia.org]
- 3. Gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. Pharmacodynamic effect of a new γ‐secretase modulator, RG6289, on CSF amyloid‐β peptides in a randomized Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medically.gene.com [medically.gene.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
Nivegacetor's effect on amyloid precursor protein processing
An In-Depth Technical Guide to Nivegacetor's Effect on Amyloid Precursor Protein Processing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as RG6289) is an investigational, orally administered, second-generation small molecule being developed by Roche for the treatment of Alzheimer's disease.[1][2] It functions as a gamma-secretase modulator (GSM), a class of compounds designed to selectively alter the processing of the amyloid precursor protein (APP) without inhibiting the overall activity of the γ-secretase enzyme.[1] This mechanism is intended to reduce the production of aggregation-prone amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while increasing the formation of shorter, less amyloidogenic species like Aβ38 and Aβ37.[2][3] This approach seeks to avoid the toxicities associated with first-generation γ-secretase inhibitors (GSIs), which broadly blocked enzyme function and impacted the processing of other critical substrates like Notch.[1][2] Currently, this compound is advancing through Phase 2/3 clinical trials to evaluate its safety and efficacy in modifying Alzheimer's disease pathology.[2][4]
Mechanism of Action: Modulating Gamma-Secretase Processivity
The generation of Aβ peptides is a central event in the amyloid cascade hypothesis of Alzheimer's disease. It begins when APP is sequentially cleaved by two enzymes: β-secretase (BACE1) and the γ-secretase complex. The γ-secretase complex, which comprises presenilin-1 (PSEN1), nicastrin, APH-1, and PEN-2, performs the final intramembrane cleavage of the APP C-terminal fragment (C99). This cleavage is not precise and results in Aβ peptides of varying lengths.
This compound exerts its effect by directly targeting the γ-secretase complex. Its mechanism involves:
-
Allosteric Modulation: this compound binds allosterically to the catalytic subunit of the complex, PSEN1.[1]
-
Substrate-Enzyme Stabilization: This binding stabilizes the interaction between the γ-secretase active site and its substrate, APP.[1]
-
Increased Processivity: The stabilized interaction enhances the enzyme's processivity, meaning it performs a series of sequential endopeptidase cleavages before releasing the final Aβ product.[1]
-
Shifted Aβ Profile: This processive cleavage favors the production of shorter, non-amyloidogenic peptides (Aβ38 and Aβ37) at the expense of the longer, aggregation-prone, and pathogenic forms (Aβ42 and Aβ40).[1][3]
Unlike GSIs, this compound does not inhibit the cleavage of other γ-secretase substrates, a key distinction that is anticipated to result in a more favorable safety profile.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and clinical studies of this compound.
Table 1: In Vitro Potency & Selectivity
| Parameter | Value / Observation | Source |
|---|---|---|
| Target | Gamma-Secretase (PSEN1 Subunit) | [1] |
| IC₅₀ (APP Cleavage Modulation) | < 10 nM | [1][2] |
| Effect on Aβ Profile | Reduces Aβ42 & Aβ40; Proportionally increases Aβ38 & Aβ37 | [2] |
| Substrate Selectivity | No effect on processing of other γ-secretase substrates (e.g., Notch) |[1][2] |
Table 2: Phase 1 Clinical Trial Pharmacodynamic Effects (Healthy Volunteers)
| Biomarker | Route | Dose Relationship | Magnitude of Change (at highest dose) | Source |
|---|---|---|---|---|
| Aβ42 | CSF | Dose-dependent Decrease | ~70% decrease | [2][4] |
| Aβ40 | CSF | Dose-dependent Decrease | ~60% decrease | [2][4] |
| Aβ38 | CSF | Dose-dependent Increase | ~40% increase | [2][4] |
| Aβ37 | CSF | Dose-dependent Increase | ~350% increase | [4] |
| Aβ38/Aβ42 Ratio | CSF | Dose-dependent Increase | ~150% increase | [4] |
| Aβ37/Aβ40 Ratio | CSF | Dose-dependent Increase | ~500% increase | [4] |
| Plasma Aβ42 | Plasma | Reduction | Correlated with CSF changes |[2] |
Table 3: Phase 2/3 "GABriella" Study Design (Ongoing)
| Parameter | Description | Source |
|---|---|---|
| Population | ~250 amyloid-positive individuals (cognitively unimpaired or mild cognitive impairment) | [2][4] |
| Treatment Arms | Placebo; this compound 30 mg; this compound 60 mg; this compound 120 mg | [4] |
| Duration | 72 weeks | [4] |
| Primary Endpoints | Safety, Tolerability, Change in brain amyloid PET imaging | [2] |
| Secondary Endpoints | Pharmacokinetics, Pharmacodynamics (CSF/blood Aβ monomers) | [2] |
| Exploratory Endpoints | CSF/plasma biomarkers (tau, neurodegeneration), cognitive measures |[2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for assessing GSM activity.
Protocol: In Vitro Cell-Based Gamma-Secretase Modulation Assay
Objective: To determine the potency (IC₅₀/EC₅₀) of a test compound for modulating the production of different Aβ species.
Materials:
-
HEK293 cell line stably overexpressing human APP (e.g., APP695).
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic.
-
Test compound (this compound) dissolved in DMSO.
-
Vehicle control (DMSO).
-
Multi-well cell culture plates (e.g., 24-well).
-
Validated immunoassay kits for Aβ37, Aβ38, Aβ40, and Aβ42 (e.g., Meso Scale Discovery (MSD), ELISA, or SIMOA).
Methodology:
-
Cell Seeding: Plate the APP-overexpressing HEK293 cells in 24-well plates at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing media from the cells and replace it with media containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion into the media.
-
Media Collection: Carefully collect the conditioned media from each well. Centrifuge the media to pellet any detached cells or debris and transfer the supernatant to a new plate or tubes.
-
Aβ Quantification: Analyze the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned media using a multiplex immunoassay system according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the Aβ concentrations to the vehicle control wells to determine the percent inhibition (for Aβ40/42) or percent increase (for Aβ37/38).
-
Plot the percentage change against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ (for Aβ reduction) and EC₅₀ (for Aβ increase) values.
-
Protocol: In Vivo Pharmacodynamic Assessment in Cerebrospinal Fluid (CSF)
Objective: To measure the in vivo effect of a test compound on the profile of Aβ species in the CSF of a relevant species (e.g., non-human primate or human).
Materials:
-
Study participants (healthy volunteers or patient population).
-
Dosing formulation of this compound and matching placebo.
-
Lumbar puncture kits.
-
Polypropylene (B1209903) collection tubes.
-
Validated, highly sensitive immunoassays for Aβ quantification.
Methodology:
-
Baseline Sampling: Prior to dosing, perform a lumbar puncture to collect a baseline CSF sample from each participant. Collect a concurrent blood sample for plasma analysis.
-
Dosing Regimen: Administer the assigned dose of this compound or placebo to participants according to the study protocol (e.g., single ascending dose or multiple doses over a period).
-
Post-Dose Sampling: At specified time points after dosing (e.g., 8, 12, 24 hours post-dose), perform subsequent lumbar punctures to collect CSF. Collect time-matched blood samples.
-
Sample Processing: Process CSF and blood samples immediately according to established protocols to prevent peptide degradation or adsorption. This typically involves centrifugation and storage at -80°C in low-binding polypropylene tubes.
-
Biomarker Analysis: Thaw samples and measure the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in CSF and plasma using a validated immunoassay platform.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and/or CSF to establish pharmacokinetic profiles (Cmax, Tmax, AUC).
-
Data Analysis (Pharmacodynamics):
-
For each participant, calculate the percentage change in each Aβ species from their own baseline at each post-dose time point.
-
Aggregate the data by dose group to determine the dose-response relationship.
-
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with the observed changes in Aβ biomarkers.
-
Therapeutic Hypothesis and Future Outlook
The therapeutic strategy for this compound is based on a clear logical framework: by modulating γ-secretase to shift APP processing away from the production of toxic Aβ42, it is hypothesized that the initial trigger of the amyloid cascade can be attenuated. This may slow or prevent the downstream pathological events, including plaque formation, neuroinflammation, and cognitive decline.
This compound represents a sophisticated, second-generation approach to targeting the amyloid pathway in Alzheimer's disease.[1] Its mechanism as a γ-secretase modulator is designed to selectively reduce pathogenic Aβ species while preserving the enzyme's physiological functions, a critical distinction from earlier, unsuccessful GSIs.[1][2] Robust preclinical data and promising Phase 1 results demonstrating clear target engagement in humans have provided a strong foundation for its continued development.[2][4] The ongoing Phase 2/3 GABriella trial will be pivotal in determining whether this targeted modulation of APP processing translates into meaningful clinical benefits for individuals at risk for or in the early stages of Alzheimer's disease.[4] The findings from this trial will be highly anticipated by the scientific and medical communities.
References
The Discovery and Development of Nivegacetor: A Second-Generation Gamma-Secretase Modulator for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nivegacetor (RG6289) is an investigational, orally bioavailable small molecule developed by Roche representing a significant advancement in the therapeutic strategy for Alzheimer's disease. As a second-generation gamma-secretase modulator (GSM), this compound is designed to selectively alter the proteolytic processing of the amyloid precursor protein (APP) to reduce the production of pathogenic amyloid-beta (Aβ) peptides. This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of this compound, synthesizing preclinical and clinical data presented to date. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale for Gamma-Secretase Modulation
The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino acid isoform (Aβ42), in the brain is a central pathological hallmark of Alzheimer's disease. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. While early therapeutic strategies focused on the inhibition of γ-secretase, this approach was hampered by mechanism-based toxicities due to the enzyme's role in processing other critical substrates, most notably Notch.[1][2]
Gamma-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to shift the cleavage of APP away from the production of longer, amyloidogenic Aβ species (Aβ42 and Aβ40) towards the formation of shorter, less toxic fragments such as Aβ38 and Aβ37.[1][2] This selective modulation is intended to reduce the amyloidogenic potential without affecting the processing of other γ-secretase substrates like Notch, thereby avoiding the toxicities associated with first-generation γ-secretase inhibitors.[1][2] this compound (RG6289) is a second-generation GSM developed by Roche with this therapeutic rationale.[1]
Preclinical Discovery and Characterization
In Vitro Pharmacology
This compound was identified through extensive screening and optimization efforts to discover a potent and selective GSM. In preclinical in vitro studies, this compound demonstrated high potency for the modulation of γ-secretase activity on APP processing.[1][3]
Key In Vitro Properties:
-
Potency: Roche reported a potency with an IC50 below 10 nM for the modulation of APP cleavage by γ-secretase.[1]
-
Mechanism of Action: this compound is proposed to stabilize the interaction between the γ-secretase complex, specifically the catalytic subunit presenilin-1 (PSEN1), and its substrate, APP.[1][3] This stabilization is thought to increase the processivity of the enzyme, leading to more extensive cleavage of the APP C-terminal fragment and a subsequent increase in the production of shorter Aβ peptides.[1][3]
-
Selectivity: A critical feature of this compound is its selectivity for APP processing over other γ-secretase substrates, such as Notch. In vitro assays showed no effect on the processing of these other substrates, suggesting a lower risk of mechanism-based toxicities.[1] In H4 cells, RG6289 has been shown to be active on the PSEN1 E280A mutation, a genetic variant associated with autosomal dominant Alzheimer's disease.[4]
Experimental Protocols: In Vitro Assays (Summarized)
While specific, detailed protocols for this compound are proprietary to Roche, the following represents a general methodology for characterizing GSMs based on publicly available scientific literature.
Gamma-Secretase Modulation Assay:
-
Cell Culture: Human embryonic kidney (HEK293) cells or neuroglioma (H4) cells stably overexpressing human APP are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a defined period (e.g., 24-48 hours).
-
Aβ Peptide Measurement: The levels of secreted Aβ peptides (Aβ37, Aβ38, Aβ40, and Aβ42) in the cell culture supernatant are quantified using specific immunoassays, such as electrochemiluminescence (ECL) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentrations of each Aβ peptide are normalized to the vehicle control, and IC50 values for the reduction of Aβ42 and Aβ40, and EC50 values for the increase of Aβ37 and Aβ38 are calculated.
Notch Selectivity Assay:
-
Cell Line: A cell line expressing a Notch-dependent reporter gene (e.g., a luciferase reporter downstream of a Notch-responsive promoter) is utilized.
-
Compound Treatment: Cells are treated with this compound at concentrations shown to be effective for Aβ modulation.
-
Reporter Gene Assay: The activity of the reporter gene is measured to assess the impact on Notch signaling. A lack of change in reporter activity indicates selectivity.
In Vivo Pharmacology
The promising in vitro profile of this compound was further evaluated in in vivo models, demonstrating its potential for clinical development.
-
Pharmacokinetics: this compound is an orally available compound that achieves central nervous system (CNS) levels comparable to free plasma concentrations.[1]
-
Pharmacodynamics: Dose-dependent modulation of γ-secretase activity was observed in both rodents and non-human primates.[1] Administration of this compound led to a reduction in Aβ42 and Aβ40 levels and a corresponding increase in Aβ38 and Aβ37 in the cerebrospinal fluid (CSF) and plasma.[1] Reductions in plasma Aβ42 were found to correlate with changes in the CSF.[1][4]
Experimental Protocols: In Vivo Studies (Summarized)
The following outlines a general approach for the in vivo characterization of GSMs.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rodents:
-
Animal Model: Wild-type or transgenic mice expressing human APP (e.g., Tg2576) are used.
-
Compound Administration: this compound is administered orally at various doses.
-
Sample Collection: Blood and brain tissue are collected at multiple time points post-administration.
-
Bioanalysis: this compound concentrations in plasma and brain homogenates are determined using liquid chromatography-mass spectrometry (LC-MS/MS). Aβ peptide levels in plasma and brain are quantified by immunoassay.
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC) and the dose-dependent effects on Aβ peptide levels are determined.
Clinical Development
Phase I Clinical Trial
A first-in-human Phase I clinical trial of this compound was conducted in 127 healthy adult volunteers, including both young and elderly participants.[1] The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.[1]
Key Findings:
-
Safety and Tolerability: this compound demonstrated a favorable safety and tolerability profile. The majority of adverse events were mild, and their frequency did not increase with dose.[1][4]
-
Pharmacodynamics: The trial confirmed dose-dependent target engagement in humans.[4] Treatment with this compound resulted in a significant, dose-dependent reduction in CSF Aβ42 and Aβ40 levels, with a corresponding increase in the shorter, non-amyloidogenic Aβ38 and Aβ37 species.[1] The results were presented at the Clinical Trials on Alzheimer's Disease (CTAD) conference in 2023.[1][3]
Quantitative Data from Phase I Trial (as presented at various conferences):
| Dose Cohort | Analyte | Change from Baseline | Conference |
| Multiple Ascending Doses (2-week period) | Aβ42 in CSF | ~70% decrease | AAIC 2025[5] |
| Multiple Ascending Doses (2-week period) | Aβ40 in CSF | ~60% decrease | AAIC 2025[5] |
| Multiple Ascending Doses (2-week period) | Aβ38 in CSF | ~40% increase | AAIC 2025[5] |
| Multiple Ascending Doses (2-week period) | Aβ37 in CSF | ~350% increase | AAIC 2025[5] |
| Highest Dose | Ratio of Aβ38/Aβ42 in CSF | ~150% increase | AAIC 2024[5] |
| Highest Dose | Ratio of Aβ37/Aβ40 in CSF | ~500% increase | AAIC 2024[5] |
Plasma Aβ42 Reduction in Multiple Ascending Dose Cohorts:
| Study Population | Dose (mg) | Aβ42 Reduction (%) ± SD (Day 14) |
| Young | Placebo | -5.1 (4.4) |
| Young | 30 | -40.6 (4.1) |
| Young | 70 | -45.2 (10.3) |
| Young | 230 | -70.5 (9.2) |
| Elderly | Placebo | -1.2 (20.3) |
| Elderly | 100 | -59.0 (9.9) |
Data from a presentation at CTAD 2023.[4]
Experimental Protocols: Phase I Trial (Summarized)
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers.
Key Procedures:
-
Screening: To ensure participants meet all inclusion and exclusion criteria.
-
Dosing: Oral administration of this compound or placebo.
-
Safety Monitoring: Collection of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic Sampling: Serial blood sampling to determine the plasma concentration of this compound over time.
-
Pharmacodynamic Sampling: Collection of cerebrospinal fluid (CSF) via lumbar puncture and blood samples to measure Aβ peptide levels.
Phase II Clinical Development: The GABriella Study
Based on the promising Phase I results, Roche has advanced this compound to a Phase IIa clinical trial, known as the GABriella study (NCT06402838).[5]
Study Design: A randomized, double-blind, placebo-controlled, multi-center study to evaluate the safety, tolerability, and biomarker effects of this compound in individuals at risk for or at the prodromal stage of Alzheimer's disease.[5]
Key Details:
-
Participants: Approximately 245 amyloid-positive individuals who are cognitively normal or have mild cognitive impairment.[1]
-
Treatment Arms: Participants are randomized to receive one of three doses of this compound or a placebo for 72 weeks.[5]
-
Primary Endpoints: Safety, tolerability, and the change in brain amyloid levels as measured by positron emission tomography (PET).[1]
-
Secondary and Exploratory Endpoints: Pharmacokinetics, changes in CSF and plasma Aβ monomers, and biomarkers of tau pathology, neurodegeneration, synaptic integrity, and inflammation.[1]
Future Directions: Autosomal-Dominant Alzheimer's Disease
A Phase II/III trial is planned to investigate this compound, alone or in combination with the anti-amyloid antibody donanemab, in individuals with the presenilin-1 (PSEN1) E280A mutation, a cause of autosomal-dominant Alzheimer's disease.[1] This study is planned to run from December 2025 to December 2030 in Colombia.[1]
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound on APP processing.
Experimental Workflow: In Vitro GSM Characterization
Caption: Workflow for in vitro characterization of a GSM.
Logical Relationship: this compound's Therapeutic Rationale
References
The Selectivity of Nivegacetor for Gamma-Secretase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivegacetor (also known as RG6289) is a second-generation, orally bioavailable gamma-secretase modulator (GSM) under development by Roche for the treatment of Alzheimer's disease.[1][2] Unlike first-generation gamma-secretase inhibitors, which broadly suppress the enzyme's activity and lead to mechanism-based toxicities due to the inhibition of Notch signaling, this compound is designed to selectively modulate the processing of the Amyloid Precursor Protein (APP).[1][3] This technical guide provides an in-depth analysis of the selectivity of this compound for gamma-secretase, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular pathways.
Mechanism of Action and Selectivity
Gamma-secretase is a multi-subunit protease complex with a central role in the pathogenesis of Alzheimer's disease through its cleavage of APP to produce amyloid-beta (Aβ) peptides.[1] However, it also cleaves a variety of other transmembrane proteins, most notably the Notch receptor, which is critical for cell-fate decisions.[4] Inhibition of Notch signaling is associated with significant adverse effects.[5]
This compound's mechanism of action involves binding to the presenilin-1 (PSEN1) catalytic subunit of the gamma-secretase complex.[1][6] This interaction stabilizes the enzyme-substrate complex, promoting the processivity of APP cleavage.[1] The result is a shift in the profile of Aβ peptides produced: a reduction in the highly amyloidogenic Aβ42 and Aβ40 peptides, and a concurrent increase in the production of shorter, less aggregation-prone species such as Aβ38 and Aβ37.[1][5]
Crucially, this compound exhibits high selectivity for the modulation of APP processing over other gamma-secretase substrates. Roche has reported that the compound shows no effect on the processing of other substrates, which is a key attribute to avoid the toxicity issues that plagued earlier gamma-secretase inhibitors.[1][3]
Quantitative Data on this compound's Activity
The potency and modulatory effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize the key available data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Substrate | Source |
| IC50 | < 10 nM | APP Cleavage Modulation | [1][3] |
| Effect on other substrates | No effect reported | e.g., Notch | [1][3] |
Table 2: Pharmacodynamic Effects of this compound on Aβ Peptides in Human CSF (Phase I Study)
Data reflects changes after multiple ascending oral doses over a two-week period in healthy volunteers.
| Biomarker | Maximum Change from Baseline | Source |
| Aβ42 | ~70% decrease | [5] |
| Aβ40 | ~60% decrease | [5] |
| Aβ38 | ~40% increase | [5] |
| Aβ37 | ~350% increase | [5] |
| Aβ38/Aβ42 Ratio | ~400% increase | [5] |
| Aβ37/Aβ40 Ratio | ~1100% increase | [5] |
Signaling Pathways
The selectivity of this compound is best understood in the context of the distinct downstream signaling consequences of APP and Notch processing by gamma-secretase.
Figure 1: Overview of APP processing, Notch signaling, and this compound's point of intervention.
Experimental Protocols
Determining the selectivity of a gamma-secretase modulator like this compound requires a suite of specialized in vitro and cell-based assays.
In Vitro Gamma-Secretase Activity and Modulation Assay
This assay directly measures the enzymatic activity of isolated gamma-secretase and the effect of the test compound.
Methodology:
-
Enzyme Preparation: Gamma-secretase complexes are isolated from cell membranes (e.g., from CHO or HEK293 cells overexpressing the four subunits of the complex) by solubilization with a mild detergent like CHAPSO.
-
Substrate: A recombinant C-terminal fragment of APP (e.g., C99 or C100) serves as the substrate.
-
Reaction: The purified enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system.
-
Detection: The reaction products, Aβ peptides (Aβ38, Aβ40, Aβ42, etc.), are quantified. This is typically done using highly sensitive immunoassays such as Meso Scale Discovery (MSD) electrochemiluminescence assays or specific ELISAs.[7][8] Mass spectrometry can also be used for precise quantification of the different Aβ species.[9]
-
Data Analysis: IC50 values for the reduction of Aβ42 and Aβ40, and EC50 values for the increase of Aβ38 and Aβ37 are calculated from dose-response curves.
Figure 2: Workflow for an in vitro gamma-secretase modulation assay.
Cell-Based Assay for APP Processing
This assay evaluates the effect of this compound on Aβ production in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, often HEK293 or CHO cells stably overexpressing human APP, is cultured.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Sample Collection: The conditioned cell culture medium is collected.
-
Quantification: The levels of secreted Aβ peptides (Aβ38, Aβ40, Aβ42) in the medium are measured using specific ELISAs or MSD assays.[10]
-
Data Analysis: Dose-response curves are generated to determine the cellular EC50 values for the modulation of each Aβ species.
Notch Signaling Selectivity Assay (Luciferase Reporter Assay)
To assess the selectivity of this compound, its effect on Notch signaling is quantified, typically using a reporter gene assay.[11][12]
Methodology:
-
Cell Line and Plasmids: A cell line (e.g., HEK293) is co-transfected with:
-
A vector expressing a constitutively active form of the Notch receptor.
-
A reporter vector containing a luciferase gene under the control of a promoter with binding sites for the Notch-responsive transcription factor CSL (CBF1/RBP-Jk).[13]
-
A control vector expressing Renilla luciferase for normalization.
-
-
Treatment: The transfected cells are treated with this compound at concentrations that are effective in modulating Aβ production. A known gamma-secretase inhibitor is used as a positive control for Notch inhibition.
-
Lysis and Luciferase Assay: The cells are lysed, and the activities of firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the extent of Notch signaling. A lack of change in this ratio in the presence of this compound, compared to the significant decrease caused by a gamma-secretase inhibitor, demonstrates the compound's selectivity for APP modulation over Notch inhibition.
Figure 3: Workflow for a Notch signaling luciferase reporter assay.
Conclusion
This compound represents a significant advancement in the development of therapies targeting the amyloid cascade in Alzheimer's disease. Its high potency in modulating gamma-secretase activity towards the production of shorter, non-amyloidogenic Aβ peptides, combined with its reported lack of effect on Notch signaling, underscores its selective mechanism of action.[1][3] The quantitative data from Phase I clinical trials, demonstrating a robust and dose-dependent shift in the Aβ peptide profile in the central nervous system, provides strong evidence of target engagement in humans.[5] The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other next-generation gamma-secretase modulators, with a critical focus on ensuring a wide therapeutic window through high selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (RG6289) / Roche [delta.larvol.com]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. Presenilin 1: more than just gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mesoscale.com [mesoscale.com]
- 8. researchgate.net [researchgate.net]
- 9. A selected reaction monitoring (SRM)-based method for absolute quantification of Aβ38, Aβ40, and Aβ42 in cerebrospinal fluid of Alzheimer's disease patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time imaging of notch activation with a luciferase complementation-based reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols: In Vitro Testing of Nivegacetor on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivegacetor (also known as RG6289) is an investigational second-generation gamma-secretase modulator (GSM) under development by Roche for the treatment of Alzheimer's disease.[1] Unlike gamma-secretase inhibitors that broadly block enzyme activity and can lead to toxicity, this compound selectively modulates the enzyme to reduce the production of amyloidogenic long-chain amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40.[1][2] This modulation concomitantly increases the formation of shorter, non-amyloidogenic Aβ species such as Aβ38 and Aβ37.[1][2] This mechanism of action is intended to slow the process of amyloidogenesis without interfering with the physiological cleavage of other γ-secretase substrates like Notch, thereby offering a potentially safer therapeutic approach.[2]
These application notes provide a detailed protocol for the in vitro testing of this compound on neuronal cells to assess its efficacy and mechanism of action. The protocols cover essential experiments, including the analysis of Aβ peptide modulation, assessment of neuroprotective effects, and evaluation of synaptic plasticity.
Data Presentation
The following tables summarize expected quantitative outcomes based on available preclinical and clinical data for this compound. These tables can be used as a reference for data analysis and comparison.
Table 1: Expected Dose-Dependent Modulation of Amyloid-Beta Peptides by this compound in Neuronal Cell Culture Supernatants.
| This compound Concentration | % Change in Aβ42 | % Change in Aβ40 | % Change in Aβ38 | % Change in Aβ37 |
| Vehicle Control | 0% | 0% | 0% | 0% |
| 1 nM | ↓ | ↓ | ↑ | ↑ |
| 10 nM | ↓↓ | ↓↓ | ↑↑ | ↑↑ |
| 100 nM | ↓↓↓ | ↓↓↓ | ↑↑↑ | ↑↑↑ |
| 1 µM | ↓↓↓↓ | ↓↓↓↓ | ↑↑↑↑ | ↑↑↑↑ |
Arrow direction indicates an increase (↑) or decrease (↓) relative to the vehicle control. The number of arrows represents the expected magnitude of the change.
Table 2: Summary of this compound's Potency and Selectivity.
| Parameter | Value | Reference |
| γ-secretase modulation (APP cleavage) IC₅₀ | < 10 nM | [2] |
| Effect on Notch processing | No significant effect | [2] |
Experimental Protocols
Neuronal Cell Culture
This protocol describes the culture of human induced pluripotent stem cell (iPSC)-derived neurons, a physiologically relevant model for studying neurodegenerative diseases.
Materials:
-
Human iPSC-derived neural stem cells (NSCs)
-
Neural Expansion Medium
-
Neural Differentiation Medium (Neurobasal Medium supplemented with B-27 supplement and GlutaMAX)[3]
-
Geltrex™ or Poly-L-ornithine/Laminin-coated culture plates
-
Basic Fibroblast Growth Factor (bFGF) and Epidermal Growth Factor (EGF)
-
Antibiotic-Antimycotic solution
-
This compound (RG6289)
-
Vehicle (e.g., 0.1% DMSO)
Procedure:
-
NSC Expansion: Culture human iPSC-derived NSCs in Neural Expansion Medium supplemented with bFGF and EGF on Geltrex™-coated plates. Passage cells upon reaching 80-90% confluency.
-
Neuronal Differentiation:
-
Plate NSCs onto Poly-L-ornithine/Laminin-coated plates at a density of 5 x 10⁴ cells/cm².
-
The following day, replace the expansion medium with Neural Differentiation Medium.
-
Continue to culture for at least 14 days to allow for neuronal maturation, replacing half of the medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in Neural Differentiation Medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
After neuronal maturation, replace the culture medium with the medium containing different concentrations of this compound or vehicle.
-
Incubate the cells for 48-72 hours.
-
Experimental workflow for in vitro testing of this compound.
Analysis of Amyloid-Beta Peptide Levels
This protocol details the quantification of Aβ37, Aβ38, Aβ40, and Aβ42 levels in the cell culture supernatant using a multiplex immunoassay.
Materials:
-
Conditioned media from this compound-treated and control neuronal cultures
-
Multiplex immunoassay kit for Aβ37, Aβ38, Aβ40, and Aβ42 (e.g., Meso Scale Discovery)
-
Plate reader capable of detecting the immunoassay signal
Procedure:
-
Collect the conditioned media from the treated neuronal cultures.
-
Centrifuge the media to pellet any cellular debris.
-
Perform the multiplex immunoassay according to the manufacturer's instructions.
-
Analyze the plate on a compatible plate reader.
-
Calculate the concentrations of each Aβ peptide based on the standard curve.
-
Normalize the data to the total protein concentration of the corresponding cell lysate.
Neuroprotection Assay
This protocol assesses the potential of this compound to protect neurons from Aβ42-induced toxicity.
Materials:
-
Mature neuronal cultures
-
Oligomeric Aβ42 (prepared by incubating synthetic Aβ42 peptide)
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Pre-treat mature neuronal cultures with various concentrations of this compound or vehicle for 24 hours.
-
Add pre-aggregated oligomeric Aβ42 to the cultures (a final concentration of 5-10 µM is often used).
-
Incubate for another 24-48 hours.
-
LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's protocol. Increased LDH release indicates cell death.
-
Live/Dead Staining: Stain the cells with a live/dead staining kit and visualize them using a fluorescence microscope. Quantify the percentage of live and dead cells.
Signaling pathway of this compound's action on APP processing.
Synaptic Plasticity Assessment
This protocol provides a method to evaluate the effect of this compound on synaptic integrity using immunocytochemistry.
Materials:
-
Mature neuronal cultures treated with this compound/vehicle and/or Aβ42
-
Primary antibodies against pre-synaptic (e.g., Synaptophysin) and post-synaptic (e.g., PSD-95) markers
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
High-content imaging system or confocal microscope
Procedure:
-
Fix the treated neuronal cultures with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% bovine serum albumin).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Quantify the number and co-localization of synaptic puncta to assess synaptic density.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound in a physiologically relevant neuronal cell model. By following these detailed methodologies, researchers can effectively evaluate the compound's potency in modulating Aβ peptide production, its potential neuroprotective effects, and its impact on synaptic health. The provided data tables and diagrams serve as valuable resources for experimental design and data interpretation in the ongoing investigation of this compound as a promising therapeutic candidate for Alzheimer's disease.
References
Application Notes and Protocols for Cell-Based Assays to Measure Nivegacetor's Effect on Aβ Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. Nivegacetor (also known as RG6289) is a second-generation γ-secretase modulator (GSM) in development for the treatment of AD.[1][2] Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to toxicity, this compound allosterically modulates the γ-secretase complex.[3][4] This modulation selectively reduces the production of the more amyloidogenic Aβ species, Aβ42 and Aβ40, while increasing the levels of shorter, less aggregation-prone peptides such as Aβ38 and Aβ37.[1][4][5]
These application notes provide detailed protocols for cell-based assays to quantify the modulatory effects of this compound on Aβ peptide levels. The described methods utilize common cell lines in AD research and sensitive immunoassays for the precise measurement of different Aβ species.
Signaling Pathway: this compound's Modulation of APP Processing
This compound targets the presenilin-1 (PSEN1) subunit of the γ-secretase complex, stabilizing its interaction with APP. This enhances the processivity of APP cleavage, favoring the production of shorter Aβ peptides.
Caption: this compound modulates γ-secretase to shift APP processing from amyloidogenic to less amyloidogenic Aβ peptides.
Recommended Cell Lines
For studying the effects of this compound, cell lines that robustly produce human Aβ peptides are recommended. Commonly used models include:
-
HEK293 (Human Embryonic Kidney) cells: These cells are easily transfected and are often used to create stable cell lines overexpressing wild-type APP (APPwt) or APP with mutations that increase Aβ production, such as the Swedish mutation (APPSwe).[6][7][8]
-
SH-SY5Y (Human Neuroblastoma) cells: This cell line is of neuronal origin and can be differentiated to exhibit neuron-like characteristics. They are also frequently used with APP overexpression to enhance Aβ secretion.
Experimental Protocols
Two primary methods for the quantification of Aβ peptides in cell culture supernatants are detailed below: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Electrochemiluminescence (ECL) assay.
Protocol 1: Aβ Quantification using Sandwich ELISA
This protocol describes a sandwich ELISA for the measurement of specific Aβ peptides (e.g., Aβ40 and Aβ42) in conditioned cell culture medium.
Experimental Workflow
Caption: Workflow for cell treatment, sample collection, and Aβ quantification by ELISA.
Materials and Reagents:
-
HEK293 or SH-SY5Y cells stably expressing human APP (e.g., APPSwe)
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics
-
This compound
-
Vehicle control (e.g., DMSO)
-
Human Aβ40 and Aβ42 ELISA Kits (containing pre-coated plates, standards, detection antibodies, wash buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard laboratory equipment (pipettes, incubators, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-APPSwe or SH-SY5Y-APPSwe cells in a 24-well or 96-well plate at a density that will result in 80-90% confluency at the time of sample collection.
-
Incubate cells for approximately 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in serum-free or low-serum cell culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Remove the culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
-
Sample Collection:
-
After the treatment period, carefully collect the conditioned medium from each well.
-
Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the cleared supernatant to fresh tubes. Samples can be used immediately or stored at -80°C for later analysis.
-
-
ELISA Protocol (refer to kit manufacturer's instructions for specifics):
-
Prepare Aβ standards and quality controls according to the kit protocol.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate as directed (e.g., 2 hours at room temperature or overnight at 4°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the enzyme-conjugated detection antibody to each well and incubate (e.g., 1-2 hours at room temperature).
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.
-
Add the stop solution to each well to terminate the reaction.
-
Measure the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of Aβ40 and Aβ42 in the cell culture supernatants.
-
Calculate the percentage change in Aβ levels for each this compound concentration relative to the vehicle control.
-
Protocol 2: Multiplex Aβ Quantification using Electrochemiluminescence (ECL)
The Meso Scale Discovery (MSD) platform offers a multiplex ECL immunoassay to simultaneously measure Aβ37, Aβ38, Aβ40, and Aβ42 from a single sample. This method provides high sensitivity and a wide dynamic range.
Experimental Workflow
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. medically.gene.com [medically.gene.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. The Swedish APP mutation alters the effect of genetically reduced BACE1 expression on the APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Amyloid-Beta 40 and 42 in Response to Nivegacetor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivegacetor (also known as RG6289) is a second-generation γ-secretase modulator (GSM) in development for the treatment of Alzheimer's disease.[1] Unlike first-generation γ-secretase inhibitors which broadly inhibit enzyme activity, this compound selectively modulates the cleavage of the amyloid precursor protein (APP). This modulation results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42, while concurrently increasing the levels of shorter, less aggregation-prone Aβ species such as Aβ37 and Aβ38.[1][2] This document provides detailed application notes and protocols for measuring the dose-dependent effects of this compound on Aβ40 and Aβ42 levels in cerebrospinal fluid (CSF) and plasma.
Mechanism of Action of this compound
This compound allosterically modulates the γ-secretase complex, a key enzyme in the production of Aβ peptides. By binding to the complex, this compound alters its conformation, leading to a shift in the site of APP cleavage. This results in the preferential generation of shorter Aβ peptides at the expense of the longer, pathogenic Aβ40 and Aβ42 forms.
References
Application Notes and Protocols: Quantifying Amyloid-Beta Modulation by Nivegacetor using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivegacetor (also known as RG6289) is a second-generation γ-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to toxicity, this compound selectively modulates the cleavage of the amyloid precursor protein (APP).[1] This modulation results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while concurrently increasing the levels of shorter, less aggregation-prone species such as Aβ38 and Aβ37.[1][3] This shift in Aβ peptide profiles is a key therapeutic strategy aimed at slowing the progression of Alzheimer's disease.[2]
Accurate and robust quantification of these Aβ peptide shifts is crucial for the preclinical and clinical development of this compound. The enzyme-linked immunosorbent assay (ELISA) is a widely used, sensitive, and reliable method for measuring the concentrations of specific Aβ isoforms in various biological matrices, including cerebrospinal fluid (CSF), cell culture supernatants, and tissue homogenates.[4] These application notes provide a detailed protocol for a sandwich ELISA to quantify the modulation of Aβ40 and Aβ42 by this compound in a cell-based assay.
Mechanism of Action of this compound
This compound targets the presenilin-1 (PSEN1) catalytic subunit of the γ-secretase complex.[1] By binding to PSEN1, this compound stabilizes the interaction between the γ-secretase complex and its substrate, APP. This stabilization enhances the processivity of APP cleavage, leading to the preferential generation of shorter Aβ peptides.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on amyloid-beta peptide levels as reported in preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ for γ-secretase modulation of APP cleavage | < 10 nM | [1][2] |
Table 2: Phase I Clinical Trial Results of this compound in Cerebrospinal Fluid (CSF)
| Amyloid-Beta Peptide | Change from Baseline at Highest Dose (2-week period) | Reference |
| Aβ42 | ~70% decrease | [3] |
| Aβ40 | ~60% decrease | [3] |
| Aβ38 | ~40% increase | [3] |
| Aβ37 | ~350% increase | [3] |
Experimental Protocol: Sandwich ELISA for Aβ40 and Aβ42 Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of human Aβ40 and Aβ42 in cell culture supernatants following treatment with this compound. This is a general protocol and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Human Aβ40 and Aβ42 ELISA kits (e.g., from suppliers like Abcam, Abbkine, or IBL International). These kits typically include:
-
Antibody-coated 96-well microplate
-
Lyophilized Aβ40 and Aβ42 standards
-
Detection antibody
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Wash buffer concentrate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate sealers
-
-
Cell line expressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
This compound (or other γ-secretase modulators)
-
Phosphate-buffered saline (PBS)
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Detailed Methodology
1. Cell Culture and Treatment
-
Seed a human APP-expressing cell line (e.g., HEK293-APP) in a 24-well or 48-well plate at a density that will result in 80-90% confluency at the time of sample collection.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in fresh cell culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 to 48 hours.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to remove any cells or debris.[5]
-
The clarified supernatants can be used immediately for the ELISA or stored in aliquots at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[5][6]
2. ELISA Procedure (example for Aβ42) This procedure is based on typical commercially available ELISA kits and should be adapted to the specific manufacturer's instructions.[5][7][8]
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[8]
-
Reconstitute the lyophilized Aβ42 standard with the provided diluent to create a stock solution.[8]
-
Prepare a series of dilutions from the stock standard to generate a standard curve (e.g., 0 pg/mL to 1000 pg/mL).[8]
-
Dilute the wash buffer concentrate as instructed.
-
-
Assay Protocol:
-
Add 100 µL of each standard, control, and undiluted or diluted sample to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.[8]
-
Cover the plate with a sealer and incubate for 1.5 to 3 hours at room temperature or 37°C, as specified by the kit.[7][8]
-
Aspirate the liquid from each well and wash the wells 3-5 times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on absorbent paper.[5][8]
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature or 37°C.
-
Repeat the wash step as described above.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Cover the plate and incubate for 30 minutes at room temperature or 37°C.
-
Repeat the wash step as described above.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.[5]
-
Add 50-100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.[5]
-
3. Data Analysis
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average absorbance of the blank (zero standard) from the absorbance of all other wells.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of Aβ42 in each sample.
-
Calculate the mean concentration for each treatment group and normalize to the vehicle control to determine the percentage change in Aβ42 secretion.
-
Repeat the entire procedure using an Aβ40-specific ELISA kit to quantify the changes in Aβ40 levels.
Conclusion
The described sandwich ELISA protocol provides a robust and sensitive method for quantifying the modulatory effects of this compound on the production of Aβ40 and Aβ42 in a cell-based model. This assay is a critical tool for the characterization of γ-secretase modulators and can be adapted for the analysis of other Aβ species and sample types. Accurate measurement of these peptide changes is fundamental to advancing our understanding of the therapeutic potential of this compound and similar compounds in the treatment of Alzheimer's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. neurologylive.com [neurologylive.com]
- 4. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbkine.com [abbkine.com]
- 6. static.fn-test.com [static.fn-test.com]
- 7. intimakmur.co.id [intimakmur.co.id]
- 8. abcam.com [abcam.com]
Application Notes and Protocols for In Vivo Studies of Nivegacetor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for studying the in vivo effects of Nivegacetor (RG6289), a second-generation γ-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease.
Introduction to this compound
This compound is a γ-secretase modulator that selectively alters the activity of the γ-secretase complex, an enzyme crucial in the production of amyloid-beta (Aβ) peptides.[1] Unlike first-generation γ-secretase inhibitors that broadly suppress enzyme activity and can lead to toxicity by affecting other signaling pathways like Notch, this compound is designed to allosterically modulate the enzyme.[2] This modulation results in a decreased production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a corresponding increase in the shorter, less aggregation-prone Aβ37 and Aβ38 peptides.[2][3][4] This mechanism of action makes this compound a promising therapeutic candidate for Alzheimer's disease, aiming to reduce the formation of amyloid plaques.[1]
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on its mechanism of action, the following models are recommended:
-
For Efficacy Studies in Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations associated with familial Alzheimer's disease are the gold standard. Commonly used strains include:
-
Tg2576: Expresses human APP695 with the Swedish (K670N/M671L) mutation, leading to age-dependent Aβ deposition and cognitive deficits.[5][6]
-
PSAPP (APP/PSEN1): Double transgenic mice expressing a chimeric mouse/human APP (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques at an earlier age than single transgenic models.
-
-
For Assessing Notch-Related Side Effects: While this compound is designed to spare Notch signaling, it is prudent to assess potential liabilities.
-
For Investigating Anti-Cancer Effects: Given the role of aberrant Notch signaling in some cancers, this compound's effects can be explored in relevant cancer models.
Data Presentation: In Vivo Efficacy of a Representative Second-Generation GSM
While specific preclinical data for this compound is not extensively published, the following tables summarize the expected dose-dependent effects on brain and plasma Aβ levels in mice, based on a potent, representative second-generation GSM with a similar mechanism of action.[14]
Table 1: Effect of a Representative GSM on Plasma Aβ Levels in C57BL/6J Mice (9-day treatment)
| Dosage (mg/kg/day, p.o.) | Plasma Aβ40 (% of Vehicle) | Plasma Aβ42 (% of Vehicle) |
| 1 | ~80% | ~60% |
| 3 | ~60% | ~40% |
| 10 | ~40% | Below Detectable Limit |
| 30 | ~30% | Below Detectable Limit |
Table 2: Effect of a Representative GSM on Brain Aβ Levels in C57BL/6J Mice (9-day treatment)
| Dosage (mg/kg/day, p.o.) | Brain Aβ40 (% of Vehicle) | Brain Aβ42 (% of Vehicle) |
| 1 | ~90% | ~70% |
| 3 | ~75% | ~50% |
| 10 | ~60% | Below Detectable Limit |
| 30 | ~50% | Below Detectable Limit |
Data are extrapolated from published studies on a representative potent GSM and are intended for illustrative purposes.[14]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes a typical study to assess the efficacy of this compound in reducing Aβ pathology in Tg2576 mice.
1. Animal Husbandry and Dosing:
-
House Tg2576 mice (3-6 months of age) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Prepare this compound in a suitable vehicle (e.g., 20% Captisol®).
-
Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 28 days).[15][16]
2. Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture for plasma Aβ analysis.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Harvest the brain and divide it sagittally. One hemisphere can be snap-frozen for biochemical analysis, and the other fixed in 4% paraformaldehyde for immunohistochemistry.
-
For cerebrospinal fluid (CSF) collection, anesthetize the mouse and collect CSF from the cisterna magna using a glass capillary tube.[2][14]
3. Biochemical Analysis of Aβ Levels:
-
Homogenize the frozen brain hemisphere in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).[1][3][4]
-
Separate the homogenate into soluble and insoluble fractions by centrifugation.
-
Extract Aβ from the insoluble fraction using formic acid.
-
Quantify Aβ40 and Aβ42 levels in the plasma, CSF, and brain fractions using commercially available ELISA kits.[1][3][4]
4. Immunohistochemical Analysis:
-
Section the fixed brain hemisphere and perform immunohistochemistry using antibodies specific for Aβ to visualize amyloid plaques.
-
Quantify plaque burden using image analysis software.
5. Behavioral Testing:
-
To assess cognitive function, perform behavioral tests such as the Morris Water Maze, Y-maze, or contextual fear conditioning before and after the treatment period.
Protocol 2: Assessment of Potential Notch-Related Side Effects in Zebrafish
1. Embryo Treatment:
-
Collect zebrafish embryos and place them in multi-well plates.
-
Expose embryos to varying concentrations of this compound or a known γ-secretase inhibitor (positive control) from 6 hours post-fertilization (hpf) to 72 hpf.
2. Phenotypic Analysis:
-
At 24, 48, and 72 hpf, examine the embryos under a stereomicroscope for developmental abnormalities associated with Notch inhibition, such as somite defects, tail curvature, and neurogenesis defects.[7][8]
3. Gene Expression Analysis:
-
Perform whole-mount in situ hybridization or qRT-PCR to analyze the expression of Notch target genes (e.g., her6) in treated embryos.
Protocol 3: Evaluation of this compound in a Pancreatic Cancer Xenograft Model
1. Cell Culture and Tumor Implantation:
-
Culture a human pancreatic cancer cell line (e.g., Capan-1) under standard conditions.
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Treatment and Tumor Monitoring:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control and this compound).
-
Administer this compound daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
3. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) and western blotting to assess the levels of Notch intracellular domain (NICD).[9][10][11][12][13]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Pharmacodynamic effect of a new γ‐secretase modulator, RG6289, on CSF amyloid‐β peptides in a randomized Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Acute gamma-secretase inhibition improves contextual fear conditioning in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REDUCTION OF AMYLOID-BETA LEVELS IN MOUSE EYE TISSUES BY INTRA-VITREALLY DELIVERED NEPRILYSIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzforum.org [alzforum.org]
- 14. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 15. Robust Amyloid Clearance in a Mouse Model of Alzheimer's Disease Provides Novel Insights into the Mechanism of Amyloid-β Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medically.gene.com [medically.gene.com]
Nivegacetor: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosage, administration, and mechanism of action of Nivegacetor (also known as RG6289), a second-generation γ-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease. The following protocols and data are intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
This compound is an investigational gamma-secretase modulator that selectively alters the production of amyloid beta (Aβ) peptides.[1] Unlike first-generation gamma-secretase inhibitors that broadly block the enzyme's activity, this compound allosterically modulates the γ-secretase complex.[2][3][4] This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of longer, more aggregation-prone Aβ species, specifically Aβ42 and Aβ40.[2][3][4] Concurrently, the production of shorter, less amyloidogenic peptides, such as Aβ38 and Aβ37, is increased.[2][3][4] This selective action is designed to reduce the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease, while avoiding the toxicities associated with complete inhibition of γ-secretase, which is crucial for processing other essential substrates like Notch.[5]
Signaling Pathway of this compound's Action
Preclinical Dosage and Administration
Preclinical studies have primarily utilized oral administration of this compound in mouse models of Alzheimer's disease. The dosage can be adjusted for acute or chronic study designs to assess both pharmacokinetic/pharmacodynamic (PK/PD) relationships and long-term efficacy.
Summary of Preclinical Dosages
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| CD-1 Mice | Single dose of 5 mg/kg | Oral | Preferential lowering of Aβ42 vs. Aβ40 in plasma and brain. | (Rynearson et al., 2021) |
| CD-1 Mice | Single dose of 10 mg/kg | Oral | Significant, dose-dependent lowering of Aβ42 and Aβ40 in plasma and brain. | (Rynearson et al., 2021) |
| C57BL/6J Mice | Repeat doses for 9 consecutive days | Oral | Sustained, dose-dependent modulation of Aβ peptide levels. | (Rynearson et al., 2021) |
| PSAPP Transgenic Mice | 25 mg/kg/day for 3 months | Oral | Robust decreases in plasma Aβ levels. | (Rynearson et al., 2021) |
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of this compound.
Protocol 1: Single-Dose Oral Administration in Mice for PK/PD Analysis
This protocol is designed to assess the acute effects of a single oral dose of this compound on Aβ levels in the brain and plasma.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
CD-1 mice (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (with EDTA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Centrifuge
-
ELISA kits for Aβ40 and Aβ42 quantification
Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. alzforum.org [alzforum.org]
Techniques for Assessing Nivegacetor's Blood-Brain Barrier Penetration
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For a CNS-acting therapeutic agent like Nivegacetor to be effective, it must efficiently penetrate this barrier to reach its target site in the brain.
These application notes provide a comprehensive overview of the state-of-the-art techniques available to assess the BBB penetration of this compound. The protocols detailed herein cover in silico, in vitro, and in vivo methodologies, offering a tiered approach to screening and characterization, from early discovery to preclinical development.
In Silico Prediction of BBB Penetration
In silico models are valuable first-tier screening tools in early drug discovery to predict the BBB penetration potential of a compound based on its physicochemical properties.[1][2][3] These computational models are cost-effective and can rapidly assess large numbers of virtual or newly synthesized compounds.[2]
Key Physicochemical Properties Influencing BBB Penetration:
| Property | Optimal Range for BBB Penetration |
| Molecular Weight (MW) | < 400 Da |
| LogP (Lipophilicity) | 1.5 - 2.5 |
| Polar Surface Area (PSA) | < 70 Ų |
| Hydrogen Bond Donors | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 7 |
| pKa (Ionization) | 7.5 - 10.5 (for basic compounds) |
Protocol: In Silico BBB Penetration Prediction
-
Obtain the 2D or 3D structure of this compound. This is typically in a SMILES or SDF file format.
-
Utilize computational software or web-based platforms that calculate key physicochemical properties (e.g., LogP, PSA, MW, number of hydrogen bond donors/acceptors).
-
Input the structure of this compound into the selected software.
-
Run the calculations to generate the physicochemical property profile.
-
Compare the calculated properties of this compound to established criteria for CNS drugs (see table above).
-
Employ predictive models such as Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on datasets of compounds with known BBB permeability to estimate the likelihood of this compound crossing the BBB.[4]
In Vitro Assessment of BBB Penetration
In vitro models provide a biological context for assessing BBB penetration and are crucial for understanding the mechanisms of transport, including passive diffusion and the involvement of transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[5][6] It utilizes a synthetic membrane coated with lipids to mimic the lipid environment of the BBB.[5][6]
Data Presentation: PAMPA-BBB Permeability Classification
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| High | > 4.0 |
| Medium | 2.0 - 4.0 |
| Low | < 2.0 |
Protocol: PAMPA-BBB Assay
-
Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form the artificial membrane.[7][8]
-
Prepare the donor solution: Dissolve this compound at a known concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS, pH 7.4).[9]
-
Prepare the acceptor plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA sandwich: Place the filter plate on top of the acceptor plate.
-
Add the donor solution: Add the this compound donor solution to the wells of the filter plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[9]
-
Sample analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Cell-Based Transwell Assays
Cell-based assays utilize monolayers of brain endothelial cells grown on semi-permeable filters to create an in vitro model of the BBB.[10] These models can assess both passive and active transport mechanisms.
Commonly Used Cell Lines:
-
hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line that is a widely used and well-characterized model of the human BBB.[11][12][13][14][15]
-
Caco-2: A human colon adenocarcinoma cell line that forms tight junctions and is often used as a preliminary screen for permeability, though it is not of brain origin.[16][17][18][19]
-
Primary Brain Endothelial Cells: Offer a more physiologically relevant model but are more challenging to culture.
Data Presentation: Cell-Based Permeability Classification
| Permeability Classification | Papp (x 10⁻⁶ cm/s) |
| High | > 20 |
| Medium | 5 - 20 |
| Low | < 5 |
Protocol: hCMEC/D3 Transwell Permeability Assay
-
Cell Culture: Culture hCMEC/D3 cells in endothelial cell growth medium.
-
Seeding: Seed the hCMEC/D3 cells onto the apical side of a Transwell® insert (a porous membrane support) in a multi-well plate.
-
Monolayer Formation: Allow the cells to grow and differentiate for several days to form a confluent monolayer with tight junctions.
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[10][19][20] A high TEER value indicates a well-formed barrier.
-
Permeability Assay:
-
Replace the medium in the apical (donor) compartment with a solution containing this compound at a known concentration.
-
At various time points, take samples from the basolateral (acceptor) compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Papp: Determine the apparent permeability coefficient.
-
Efflux Ratio Determination (Optional): To investigate active efflux, perform the permeability assay in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound may be a substrate for an efflux transporter like P-glycoprotein.[17][19]
In Vivo Assessment of BBB Penetration
In vivo studies in animal models are the gold standard for confirming BBB penetration and determining the extent of brain exposure.
Brain-to-Plasma Concentration Ratio (Kp)
This metric provides a snapshot of the total concentration of a drug in the brain relative to the plasma at a specific time point.
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
Kp,uu is considered the most reliable predictor of CNS drug efficacy as it represents the ratio of the unbound, pharmacologically active drug concentrations in the brain and plasma at steady-state.[21][22][23] A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 indicates efflux, and a value greater than 1 suggests active influx.[21]
Data Presentation: Interpretation of Kp,uu Values
| Kp,uu Value | Interpretation |
| > 1.0 | Active Influx |
| ≈ 1.0 | Passive Diffusion |
| < 1.0 | Active Efflux |
In Vivo Microdialysis
Microdialysis is a powerful technique for measuring unbound drug concentrations directly in the brain extracellular fluid (ECF) of a living animal over time.[24][25][26][27] This allows for the determination of the pharmacokinetic profile of this compound in the brain.
Protocol: In Vivo Microdialysis in Rats
-
Surgical Implantation: Anesthetize a rat and surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, hippocampus).
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline.
-
This compound Administration: Administer this compound systemically (e.g., intravenously or orally).
-
Sample Collection: Collect dialysate samples at regular intervals for several hours. Simultaneously, collect blood samples.
-
Sample Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.[28][29][30][31][32]
-
Data Analysis: Plot the brain and plasma concentration-time profiles and calculate key pharmacokinetic parameters, including the Kp,uu.
Visualizations
Experimental Workflow
Caption: Tiered approach for assessing this compound's BBB penetration.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway for this compound in the CNS.
References
- 1. In silico predictions of blood-brain barrier penetration: considerations to "keep in mind" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. paralab.es [paralab.es]
- 7. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hCMEC/D3 Cell Line Blood-Brain Barrier Model Millipore [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bcrj.org.br [bcrj.org.br]
- 16. estudogeral.uc.pt [estudogeral.uc.pt]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benthamscience.com [benthamscience.com]
- 25. Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 28. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 31. tandfonline.com [tandfonline.com]
- 32. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Methods for Characterizing Nivegacetor's Effect on γ-Secretase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-secretase is a multi-subunit intramembrane protease complex essential for the processing of various type-I transmembrane proteins.[1][2][3] One of its most studied substrates is the Amyloid Precursor Protein (APP). Sequential cleavage of APP by β-secretase and then γ-secretase produces amyloid-beta (Aβ) peptides of varying lengths.[2][4] The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's Disease (AD).[4]
Consequently, γ-secretase is a prime therapeutic target for AD.[5] Early approaches focused on γ-secretase inhibitors (GSIs), which block the enzyme's activity. However, GSIs also inhibit the processing of other critical substrates, such as Notch, leading to significant toxicity.[1][5] Nivegacetor (RG6289) is a second-generation γ-secretase modulator (GSM), a class of compounds that allosterically modulate the enzyme's activity rather than inhibiting it.[6][7] GSMs shift the cleavage of the APP C-terminal fragment (APP-CTFβ or C99) to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37, Aβ38) at the expense of Aβ42 and Aβ40.[7][8] This application note provides detailed protocols for robust in vitro methods to characterize the modulatory effects of this compound on γ-secretase activity.
Signaling Pathway: APP Processing by γ-Secretase
The diagram below illustrates the amyloidogenic pathway of APP processing. After cleavage by β-secretase, the remaining C99 fragment is processed by the γ-secretase complex. This compound modulates this final step, altering the profile of Aβ peptides produced.
References
- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 2. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 3. Cellular mechanisms of γ-secretase substrate selection, processing and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]
- 5. ovid.com [ovid.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alzforum.org [alzforum.org]
- 8. jneurosci.org [jneurosci.org]
Application of Nivegacetor in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nivegacetor (also known as RG6289) is a second-generation, orally bioavailable, small molecule gamma-secretase modulator (GSM) under investigation by Roche for the treatment of Alzheimer's disease.[1] Unlike first-generation gamma-secretase inhibitors that broadly suppress enzyme activity leading to mechanism-based toxicities, this compound selectively modulates the gamma-secretase complex.[1] This modulation results in a shift in the cleavage of amyloid precursor protein (APP), decreasing the production of the highly amyloidogenic 42-amino acid amyloid-beta (Aβ42) and Aβ40 peptides, while concomitantly increasing the formation of shorter, less aggregation-prone species such as Aβ38 and Aβ37.[1] This profile suggests a potential disease-modifying therapy aimed at reducing the formation of toxic amyloid plaques, a pathological hallmark of Alzheimer's disease.
These application notes provide an overview of the preclinical and clinical research applications of this compound, including detailed protocols for its use in established Alzheimer's disease research models.
Mechanism of Action
This compound targets the gamma-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. It is believed to allosterically modulate the enzyme, altering its processivity and favoring the production of shorter Aβ peptides. This selective modulation spares the processing of other gamma-secretase substrates, such as Notch, thereby avoiding the toxicities associated with complete enzyme inhibition.
Figure 1: this compound's Mechanism of Action.
Data Presentation
In Vitro Efficacy
| Cell Line | Assay Type | Parameter | Value | Reference |
| H4 (human neuroglioma) | Aβ Production | IC50 (Aβ42 reduction) | < 10 nM | [2] |
| SH-SY5Y (human neuroblastoma) expressing APP | Aβ Production | IC50 (Aβ42 reduction) | Representative data for GSMs suggest low nM potency. | [3] |
| HEK293 (human embryonic kidney) expressing APP | Aβ Production | IC50 (Aβ42 reduction) | Representative data for GSMs suggest low nM potency. | [4] |
In Vivo Pharmacodynamics (Clinical)
| Species | Model | Treatment | Key Findings | Reference |
| Human | Healthy Volunteers (Phase I) | Single ascending doses | Dose-dependent increase in CSF Aβ37/Aβ40 and Aβ38/Aβ42 ratios. | [5] |
| Human | Healthy Volunteers (Phase I) | Multiple ascending doses (2 weeks) | Up to ~70% reduction in CSF Aβ42; up to ~60% reduction in CSF Aβ40; significant increases in CSF Aβ37 and Aβ38. | [6][7] |
| Human | Healthy Volunteers (Phase I) | Highest dose | ~500% increase in Aβ37/Aβ40 ratio and ~150% increase in Aβ38/Aβ42 ratio from baseline in CSF. | [8] |
Experimental Protocols
In Vitro Protocol: Assessment of this compound on Aβ Production in SH-SY5Y-APP Cells
This protocol describes a representative method for evaluating the effect of this compound on the production of Aβ peptides in a human neuroblastoma cell line stably overexpressing human APP.
Materials:
-
SH-SY5Y cells stably expressing human APP (e.g., APP695 with Swedish mutation)
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418)
-
This compound (RG6289)
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human Aβ40 and Aβ42 ELISA kits
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y-APP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well for Aβ analysis. Centrifuge the supernatant to remove any cell debris.
-
Cell Lysate: Wash the cells with PBS and then lyse the cells with an appropriate lysis buffer. Determine the total protein concentration of the cell lysates using a BCA assay for normalization.
-
-
Aβ Quantification:
-
Measure the concentrations of Aβ40 and Aβ42 in the cell culture supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the results by plotting the percentage of Aβ reduction compared to the vehicle control against the log concentration of this compound to determine the IC50 values.
-
Figure 2: In Vitro Experimental Workflow.
In Vivo Protocol: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., Tg2576)
This protocol provides a representative framework for assessing the in vivo efficacy of this compound in reducing brain Aβ levels in the Tg2576 mouse model, which overexpresses a mutant form of human APP.
Materials:
-
Tg2576 mice and wild-type littermate controls
-
This compound (RG6289)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Gavage needles
-
Anesthesia
-
Tools for tissue dissection
-
Reagents for Aβ extraction from brain tissue (e.g., DEA and formic acid)
-
Aβ ELISA kits
Procedure:
-
Animal Acclimation and Grouping: Acclimate Tg2576 mice (e.g., 6-9 months of age) to the housing conditions for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, and different doses of this compound).
-
Dosing: Administer this compound or vehicle orally once daily for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture. Perfuse the mice with cold saline and dissect the brain.
-
Brain Tissue Processing:
-
Homogenize one hemisphere of the brain in a suitable buffer.
-
Perform sequential extraction to isolate soluble and insoluble Aβ fractions. A common method involves initial homogenization in a buffer containing diethylamine (B46881) (DEA) to extract soluble Aβ, followed by extraction of the pellet with formic acid to solubilize plaque-associated Aβ.[6]
-
-
Aβ Quantification:
-
Measure the levels of Aβ40 and Aβ42 in the brain extracts (both soluble and insoluble fractions) and plasma using specific ELISA kits.
-
Normalize Aβ levels to the total protein concentration of the brain homogenate.
-
-
Data Analysis: Compare the Aβ levels in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Figure 3: In Vivo Experimental Workflow.
Conclusion
This compound represents a promising therapeutic approach for Alzheimer's disease by selectively modulating gamma-secretase to reduce the production of amyloidogenic Aβ peptides. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound and similar gamma-secretase modulators in relevant in vitro and in vivo models of Alzheimer's disease. These studies are crucial for advancing our understanding of this novel therapeutic strategy and for the development of new treatments for this devastating neurodegenerative disorder.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In Vivo Assessment of Brain Interstitial Fluid with Microdialysis Reveals Plaque-Associated Changes in Amyloid-β Metabolism and Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Extraction for Amyloid Beta Fractionation [protocols.io]
- 6. Aβ Extraction from Murine Brain Homogenates [bio-protocol.org]
- 7. medically.gene.com [medically.gene.com]
- 8. In vivo assessment of brain interstitial fluid with microdialysis reveals plaque-associated changes in amyloid-beta metabolism and half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nivegacetor Instability
Welcome to the technical support center for Nivegacetor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to this compound instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be precipitating out of my cell culture medium. What are the common causes and solutions?
A1: Precipitation of this compound is a common issue that can arise from several factors, primarily related to its solubility limits in aqueous-based cell culture media.
-
Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. When a concentrated stock in an organic solvent (e.g., DMSO) is diluted into the culture medium, the final concentration may exceed its solubility limit, leading to precipitation.[1]
-
High Final DMSO Concentration: While DMSO is a common solvent, high final concentrations in the cell culture medium can be toxic to cells and can also influence the solubility of the compound.[2]
-
Temperature Fluctuations: Changes in temperature, such as removing culture plates from a 37°C incubator, can affect the solubility of this compound, potentially causing it to precipitate.[3][4]
-
Media Composition: Components within the cell culture medium itself, such as salts and proteins, can interact with this compound and affect its solubility.[5]
Solutions:
-
Optimize the final DMSO concentration to be as low as possible (typically ≤ 0.5%).
-
Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium with gentle vortexing to aid dissolution.[3]
-
Perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific cell culture medium.[3]
-
Minimize the time that culture vessels are outside the incubator to avoid temperature fluctuations.[3]
Q2: I am observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?
A2: A rapid decline in this compound activity often points to its instability in the cell culture environment. Several factors can contribute to this degradation.[6][7]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize this compound.[6] Additionally, live cells possess their own metabolic enzymes that can degrade the compound.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) may lead to the chemical degradation of this compound if it is sensitive to this pH range.[6]
-
Reactivity with Media Components: this compound may react with certain components of the cell culture medium, such as amino acids or vitamins, leading to its degradation.[7]
-
Oxidation: The presence of dissolved oxygen in the medium can lead to the oxidation of sensitive compounds.[6]
Solutions:
-
Test the stability of this compound in media with and without serum to assess the impact of serum proteins.[7]
-
Conduct a stability study in a simpler buffer system, like PBS, at 37°C to evaluate its inherent aqueous stability.[7]
-
Ensure the pH of your cell culture medium remains stable throughout the experiment.[7]
-
Consider using freshly prepared media for your experiments to minimize the impact of potential reactive species.
Q3: My results with this compound are inconsistent between experiments. What could be causing this variability?
A3: Inconsistent results can be frustrating and can stem from several sources related to compound handling and experimental setup.
-
Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or the final culture medium, the actual concentration will be variable between experiments.[7]
-
Adsorption to Plastics: this compound may bind to the plastic surfaces of cell culture plates, pipette tips, and tubes, reducing its effective concentration in the medium.[7][8]
-
Repeated Freeze-Thaw Cycles: Subjecting the this compound stock solution to multiple freeze-thaw cycles can lead to its degradation over time.[6]
-
Cellular Uptake: If you are working with live cells, rapid internalization of this compound can lead to its depletion from the culture medium.[7]
Solutions:
-
Ensure complete dissolution of this compound by vortexing and, if necessary, brief sonication of the stock solution before use.[3]
-
Use low-protein-binding plates and pipette tips to minimize adsorption.[7]
-
Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[7]
-
Include a control without cells to assess the non-specific binding of this compound to the cultureware.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability.
| Problem | Potential Cause | Suggested Solution |
| Visible Precipitate in Media | Exceeding solubility limit. | Determine the maximum soluble concentration of this compound in your media (see Protocol 1). Prepare an intermediate dilution in pre-warmed media.[3] |
| High final DMSO concentration. | Keep the final DMSO concentration at the lowest effective level, ideally below 0.1%. | |
| Temperature fluctuations. | Minimize the time culture plates are outside the incubator.[3] | |
| Rapid Loss of Activity (No Precipitate) | Enzymatic degradation by serum proteins or cells. | Test stability in serum-free media and compare with serum-containing media. Analyze stability in the presence and absence of cells.[6][7] |
| pH-dependent degradation. | Check the pH of the media throughout the experiment. Perform a stability study in buffers of varying pH.[6] | |
| Reaction with media components. | Test stability in a simpler buffer (e.g., PBS) to assess inherent stability.[7] | |
| Inconsistent Results | Incomplete dissolution. | Ensure the stock solution is fully dissolved before each use. Vortex and sonicate briefly if necessary.[3] |
| Adsorption to plasticware. | Use low-protein-binding labware. Include a "no-cell" control to quantify binding.[7] | |
| Stock solution degradation. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[7] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol helps to determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.
-
Prepare a serial dilution of this compound in DMSO: Start with your highest concentration stock and prepare a 2-fold serial dilution series in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing your complete cell culture medium (200 µL). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[3]
Protocol 2: this compound Stability Assessment using HPLC-MS
This protocol outlines a method to quantify the stability of this compound in cell culture medium over time.
-
Sample Preparation:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots.
-
-
Protein Precipitation and Extraction:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate proteins and extract this compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to HPLC vials for analysis.[7]
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.[7]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nivegacetor Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nivegacetor in in vitro experiments. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RG6289) is a second-generation, orally bioavailable small molecule gamma-secretase modulator (GSM).[1] Its primary mechanism of action is to selectively modulate the activity of the γ-secretase enzyme complex, which is crucial in the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease.[1] this compound binds to presenilin-1 (PSEN1), the catalytic subunit of γ-secretase, stabilizing the interaction between the enzyme and its substrate, the amyloid precursor protein (APP).[1] This stabilization enhances the processivity of APP cleavage, leading to a decrease in the production of longer, amyloidogenic Aβ peptides, specifically Aβ42 and Aβ40.[1][2] Concurrently, it increases the formation of shorter, non-amyloidogenic Aβ species such as Aβ38 and Aβ37.[2]
Q2: What is the reported in vitro potency of this compound?
A2: this compound is a highly potent gamma-secretase modulator. In vitro studies have demonstrated that it has a half-maximal inhibitory concentration (IC50) of less than 10 nM for the modulation of APP cleavage.[1]
Q3: What is a recommended starting concentration range for this compound in a new in vitro experiment?
A3: Given the high potency of this compound, a good starting point for a dose-response experiment is to use a broad concentration range that spans several orders of magnitude around its reported IC50. A typical starting range would be from 0.1 nM to 1 µM. This allows for the determination of the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: Like many small molecule inhibitors, this compound is likely to be soluble in organic solvents. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% dimethyl sulfoxide (B87167) (DMSO). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Which cell lines are suitable for studying the effects of this compound?
A5: Several cell lines are suitable for in vitro assays with gamma-secretase modulators. Commonly used cell lines include human embryonic kidney 293 (HEK293) cells, Chinese hamster ovary (CHO) cells, or human neuroglioma (H4) cells.[3] These cell lines are often stably transfected to overexpress wild-type or mutant forms of human APP to enhance the production of Aβ peptides, making the modulatory effects of compounds like this compound more readily detectable. U2OS cells stably expressing a green fluorescent APP-C99 construct are also a valuable tool for identifying γ-secretase activity inhibitors.[4][5][6]
Troubleshooting Guides
Issue 1: Low or No Observed Activity of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The effective concentration may vary between cell lines. Perform a wider dose-response experiment, for example, from 0.01 nM to 10 µM. |
| Compound Instability | Prepare fresh stock solutions and dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Cell Line Unsuitability | Ensure the cell line you are using expresses sufficient levels of APP and the γ-secretase complex. Consider using a cell line stably overexpressing human APP. |
| Assay Sensitivity | Your assay may not be sensitive enough to detect subtle changes in Aβ peptide ratios. Ensure your ELISA or other detection method is validated and has the required sensitivity. |
Issue 2: High Cell Toxicity Observed
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of any compound can be toxic. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay) and use concentrations below this threshold. |
| High DMSO Concentration | The final concentration of DMSO in your cell culture medium should ideally be below 0.1% and not exceed 0.5%. Always include a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Contamination | Check your cell cultures and reagents for any signs of bacterial or fungal contamination. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your culture plates. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dilutions of this compound. |
| Compound Precipitation | Visually inspect your diluted this compound solutions for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Assay Variability | Ensure all steps of your assay (e.g., incubation times, washing steps) are performed consistently across all samples. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine the EC50 of this compound
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound for its modulatory effect on Aβ42 and Aβ40 production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human APP (HEK-APP)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Commercially available ELISA kits for human Aβ40 and Aβ42
Procedure:
-
Cell Seeding: Seed HEK-APP cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., from 2 µM to 0.2 nM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well for Aβ analysis.
-
ELISA: Measure the concentrations of Aβ40 and Aβ42 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage reduction in Aβ42 and Aβ40 levels against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Western Blot Analysis of APP C-Terminal Fragments (CTFs)
This protocol describes how to analyze the effect of this compound on the levels of APP CTFs (C99 and C83), which are the direct substrates for γ-secretase.
Materials:
-
HEK-APP cells
-
Complete culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the C-terminus of APP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed HEK-APP cells in 6-well plates and treat with the desired concentrations of this compound (and controls) as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP C-terminal antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for C99 and C83 and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's mechanism of action on APP processing.
Caption: Workflow for determining the EC50 of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 6. AD Model: Gamma-Secretase Activity Assay Cell Line – AS ONE INTERNATIONAL [asone-int.com]
Technical Support Center: Gamma-Secretase Modulator (GSM) Cell-Based Assays
Welcome to the technical support center for gamma-secretase modulator (GSM) cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of gamma-secretase modulators (GSMs)?
A1: Gamma-secretase modulators are small molecules that allosterically bind to the γ-secretase complex.[1] Instead of inhibiting the enzyme's overall activity, they alter its processivity.[2] This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ42, and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides like Aβ38 and Aβ37.[1][3] Importantly, GSMs typically do not inhibit the cleavage of other γ-secretase substrates, such as Notch, which is a significant advantage over pan-γ-secretase inhibitors that can cause toxicity due to Notch-related side effects.[1][3]
Q2: How do I choose the right cell line for my GSM assay?
A2: The choice of cell line is critical for a successful GSM assay. Commonly used cell lines include human embryonic kidney (HEK293) and Chinese hamster ovary (CHO) cells.[4][5][6] Key considerations include:
-
Expression of APP and γ-secretase components: The cell line must endogenously express or be engineered to express the necessary components of the γ-secretase pathway. Many researchers use cell lines stably overexpressing human APP or its C-terminal fragments (e.g., C99) to enhance the signal window for Aβ detection.[7]
-
Secretory pathway characteristics: Differences in the secretory pathways between cell lines, such as HEK293 and CHO, can impact the production and secretion of Aβ peptides.[4]
-
Genetic stability: It is crucial to use a cell line with stable expression of the target proteins over multiple passages. Genetic instability can lead to variable Aβ production and inconsistent assay results.[8][9][10][11] Regular characterization of the cell bank is recommended.[10][11]
-
Assay format compatibility: The chosen cell line should be amenable to the specific assay format (e.g., adherent for imaging-based assays, suspension for high-throughput screening).
Q3: What are typical assay quality control parameters I should aim for?
A3: To ensure the robustness and reliability of your GSM cell-based assay, it is important to monitor key quality control parameters. These include:
-
Z'-factor: This parameter reflects the separation between the positive and negative controls and is a measure of assay quality. For cell-based assays, a Z'-factor between 0.4 and 1.0 is generally considered acceptable, while a Z'-factor between 0.5 and 1.0 is excellent for biochemical assays.[12]
-
Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is desirable as it allows for better discrimination between active and inactive compounds.
-
Coefficient of Variation (%CV): This measures the variability of the data. A lower %CV indicates higher precision.
Troubleshooting Guide
Problem 1: High variability in Aβ42/Aβ40 ratio measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cellular Health and Plating Inconsistency | Ensure consistent cell seeding density and uniform cell health across the plate. Avoid edge effects by not using the outer wells or by filling them with sterile media or water.[13][14][15][16][17] |
| Compound Precipitation | Visually inspect for compound precipitation in the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). |
| Inconsistent Incubation Times | Standardize the incubation time with the test compounds for all plates in an experiment. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of reagents. |
| Assay Detection Issues | Follow the ELISA or HTRF kit manufacturer's instructions carefully. Ensure proper washing steps to minimize background signal.[18] |
Problem 2: Low signal or poor Z'-factor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Density | Optimize the cell seeding density to ensure sufficient Aβ production for detection. |
| Low γ-secretase Activity | Use a cell line known to have robust γ-secretase activity or one that overexpresses key components. |
| Insufficient Compound Potency | Use a known potent GSM as a positive control to confirm the assay is working. |
| Detection Reagent Issues | Check the expiration dates and storage conditions of antibodies and detection reagents. Titrate antibodies to determine the optimal concentration. |
| Inappropriate Assay Window | Optimize the incubation time to allow for sufficient Aβ accumulation. |
Problem 3: Compound toxicity observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent Compound Cytotoxicity | Perform a cytotoxicity assay in parallel with the GSM activity assay to determine the concentration range where the compound is not toxic. |
| High DMSO Concentration | Ensure the final DMSO concentration is below the toxic threshold for your cell line. |
| Contamination | Check for microbial contamination in the cell culture. |
Quantitative Data Summary
Table 1: Typical Assay Performance Metrics
| Parameter | Acceptable Range | Excellent Range |
| Z'-factor (Cell-Based) | 0.4 - 1.0[12] | > 0.5[19] |
| Signal-to-Background (S/B) Ratio | > 3 | > 10 |
| Intra-assay Coefficient of Variation (%CV) | < 15% | < 10% |
| Inter-assay Coefficient of Variation (%CV) | < 20% | < 15% |
Table 2: Example IC50 Values of Reference GSMs
| Compound | Cell Line | Aβ42 IC50 | Aβ40 Modulation |
| Compound E | HEK293 | ~5 nM[20] | Increase |
| DAPT | HEK293 | ~0.5 µM[20] | Decrease (Inhibitor) |
| GSM-1 | N2a-APP | ~1 µM | Increase |
| BPN-15606 | N2a-APP | ~100 nM | Increase |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and detection method.
Experimental Protocols
Protocol 1: Measurement of Aβ42 and Aβ40 Levels by Sandwich ELISA
This protocol is a general guideline and should be adapted based on the specific ELISA kit used.
-
Cell Seeding: Seed cells (e.g., HEK293 stably expressing APP) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference GSM in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant. Centrifuge the supernatant to remove any cell debris.[21]
-
ELISA Procedure:
-
Bring all ELISA reagents to room temperature.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit instructions (typically 1-2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Calculate the concentrations of Aβ42 and Aβ40 in the samples and determine the Aβ42/Aβ40 ratio.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Aβ measurement protocol.
-
Incubation: Incubate the plate for the same duration as the primary GSM assay.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Notch Selectivity Assay (Reporter Gene Assay)
This assay determines if a compound affects Notch signaling.
-
Cell Transfection: Co-transfect cells (e.g., H4 cells) with a human NotchΔE expression vector and a RBP-Jk-responsive luciferase reporter construct.[23]
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with test compounds as described previously.
-
Incubation: Incubate the plate for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Compare the signal from compound-treated cells to vehicle-treated cells to determine the effect on Notch signaling.
Visualizations
References
- 1. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Retrovectors packaged in CHO cells to generate GLP-1-Fc stable expression CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction [cytion.com]
- 7. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New approaches for characterization of the genetic stability of vaccine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Genetic Stability - Eurofins Scientific [eurofins.com]
- 11. Genetic Stability Testing | Sartorius [sartorius.com]
- 12. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 13. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 14. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 15. researchgate.net [researchgate.net]
- 16. Blog [midsci.com]
- 17. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
Addressing off-target effects of Nivegacetor in experimental models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gamma-secretase modulator (GSM), Nivegacetor (also known as RG6289), in experimental models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro or in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| No significant change in Aβ42/Aβ40 ratio after this compound treatment. | 1. Sub-optimal drug concentration: The concentration of this compound may be too low to effectively modulate gamma-secretase activity.2. Cell line specific effects: The cell line used may have low expression of Amyloid Precursor Protein (APP) or components of the gamma-secretase complex.3. Assay sensitivity: The ELISA or mass spectrometry assay used may not be sensitive enough to detect subtle changes in Aβ peptide ratios. | 1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal dose for your specific experimental model. This compound has shown potency below 10 nM for gamma-secretase modulation of APP cleavage.[1]2. Use a well-characterized cell line: Employ cell lines known to produce detectable levels of Aβ peptides, such as HEK293 cells stably overexpressing human APP.3. Validate your assay: Ensure your Aβ detection assay is validated for sensitivity and specificity. Consider using a reference compound to confirm assay performance. |
| Unexpected cell toxicity or reduced cell viability. | 1. High drug concentration: Although designed to be more selective, high concentrations of any compound can lead to off-target toxicity.2. Extended treatment duration: Prolonged exposure to the compound may induce cellular stress.3. Interaction with other media components: Components in the cell culture media may interact with this compound, leading to toxic byproducts. | 1. Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH) to determine the concentration at which this compound becomes toxic to your cells.2. Optimize treatment duration: Conduct a time-course experiment to identify the shortest duration of treatment that yields the desired modulation of Aβ peptides.3. Use serum-free media for treatment: If possible, treat cells in serum-free media to reduce potential interactions. |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions: Inconsistent cell density, passage number, or media composition can affect experimental outcomes.2. Inaccurate drug preparation: Errors in serial dilutions or improper storage of this compound can lead to variability.3. Technical variability in assays: Pipetting errors or inconsistencies in assay incubation times can introduce variability. | 1. Standardize cell culture protocols: Maintain consistent cell culture practices across all experiments.2. Prepare fresh drug dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.3. Ensure proper assay technique: Use calibrated pipettes and adhere strictly to validated assay protocols. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a gamma-secretase modulator (GSM). Unlike gamma-secretase inhibitors that block the enzyme's function, this compound allosterically modulates the gamma-secretase complex.[2] This modulation selectively reduces the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while simultaneously increasing the production of shorter, less aggregation-prone species like Aβ37 and Aβ38.[1][2]
2. How does this compound avoid the off-target effects seen with first-generation gamma-secretase inhibitors?
First-generation gamma-secretase inhibitors non-selectively blocked all gamma-secretase activity, which led to significant side effects due to the inhibition of Notch signaling, a critical pathway for cell differentiation and development.[3][4] this compound is designed to be highly selective for modulating the processing of the Amyloid Precursor Protein (APP) while sparing the cleavage of other gamma-secretase substrates, including Notch.[1] This selectivity is a key feature aimed at avoiding the toxicities associated with earlier compounds.[2]
3. What are the expected changes in Aβ peptide levels following this compound treatment in an experimental model?
Treatment with this compound is expected to result in a dose-dependent decrease in the levels of Aβ42 and Aβ40, and a corresponding increase in the levels of Aβ37 and Aβ38.[1][2] The ratio of shorter to longer Aβ peptides (e.g., Aβ37/Aβ42 or Aβ38/Aβ40) should increase significantly.
4. What experimental models are suitable for studying this compound?
A variety of models can be used, including:
-
Cell-based models: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing human APP are commonly used. Induced pluripotent stem cell (iPSC)-derived neurons from Alzheimer's disease patients can also provide a more physiologically relevant model.
-
Animal models: Transgenic mice expressing human APP with familial Alzheimer's disease mutations (e.g., PDAPP mice) have been used to study the effects of gamma-secretase inhibitors and modulators.[5]
5. How can I assess potential off-target effects on Notch signaling in my experiments?
To confirm that this compound is not inhibiting Notch signaling, you can perform a Notch-dependent reporter assay. This typically involves co-transfecting cells with a Notch receptor and a reporter construct (e.g., luciferase) under the control of a Notch-responsive promoter. A lack of change in reporter activity in the presence of this compound would suggest that Notch signaling is not being inhibited.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from clinical studies.
Table 1: Phase I Study in Healthy Volunteers - Cerebrospinal Fluid (CSF) Aβ Monomer Changes [6]
| Aβ Species Ratio | Approximate Increase from Baseline (at highest dose) |
| Aβ37/Aβ40 | 500% |
| Aβ38/Aβ42 | 150% |
Table 2: Multiple Ascending Dose Study - Aβ Changes over a 2-week Period [6]
| Aβ Species / Ratio | Approximate Change from Baseline |
| Aβ37 | +350% |
| Aβ37/Aβ40 | +1100% |
| Aβ38 | +40% |
| Aβ38/Aβ42 | +400% |
| Aβ40 | -60% |
| Aβ42 | -70% |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Aβ Production in a Cellular Model
-
Cell Culture:
-
Plate HEK293 cells stably expressing human APP695 in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, collect the conditioned media from each well.
-
Centrifuge the media at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the supernatant to fresh tubes and store at -80°C until analysis.
-
-
Aβ Quantification:
-
Quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned media using commercially available ELISA kits or by mass spectrometry.
-
Follow the manufacturer's instructions for the ELISA kits.
-
-
Data Analysis:
-
Calculate the concentrations of each Aβ peptide for each treatment condition.
-
Determine the ratios of Aβ37/Aβ42 and Aβ38/Aβ40.
-
Plot the dose-response curves for the changes in Aβ peptide levels and ratios.
-
Visualizations
Caption: Mechanism of action of this compound as a gamma-secretase modulator.
References
- 1. alzforum.org [alzforum.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fastercapital.com [fastercapital.com]
- 4. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
Technical Support Center: Nivegacetor and Gamma-Secretase Modulator Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experimental results when working with Nivegacetor and other gamma-secretase modulators (GSMs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as RG6289) is an investigational second-generation gamma-secretase modulator (GSM) for the potential treatment of Alzheimer's disease.[1] Unlike gamma-secretase inhibitors which block the enzyme's activity, this compound allosterically modulates the gamma-secretase complex.[2][3] This modulation selectively reduces the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while simultaneously increasing the levels of shorter, less aggregation-prone peptides like Aβ37 and Aβ38.[1][3][4]
Q2: What are the key experimental readouts for assessing this compound's activity?
The primary experimental readouts involve the quantification of different Aβ peptide levels (Aβ42, Aβ40, Aβ38, and Aβ37) in cell culture supernatants, cell lysates, or in vivo samples such as cerebrospinal fluid (CSF) and plasma.[1][4] The goal is to observe a characteristic shift in the Aβ profile, with a decrease in the Aβ42/Aβ40 ratio and an increase in the Aβ38/Aβ37 ratio.
Q3: What is the in vitro potency of this compound?
This compound has demonstrated high potency in vitro, with an IC50 value of below 10 nM for the modulation of gamma-secretase cleavage of the amyloid precursor protein (APP).[4]
Troubleshooting Guide
Inconsistent or Unexpected Aβ Profile Changes
Q: My experimental results with this compound are inconsistent. One experiment shows the expected shift in Aβ peptides, but the next does not. What could be the cause?
A: Inconsistent results are a common challenge in GSM experiments and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Culture Conditions:
-
Cell Confluence: The level of cell confluence can significantly impact APP processing and Aβ production.[5] It is crucial to maintain a consistent cell seeding density and harvest cells at the same level of confluence for all experiments. We recommend creating a standard operating procedure (SOP) that specifies these parameters.
-
Cell Line Stability: If using a cell line overexpressing APP, ensure the expression level is stable over passages. Periodic verification of APP expression via Western blot or qPCR is recommended.
-
-
Compound Handling and Stability:
-
Solubility: Ensure this compound is fully dissolved. For in vitro experiments, preparing a concentrated stock solution in a suitable solvent like DMSO is common.[6] Observe the solution for any precipitation.
-
Storage: Store the this compound stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Aβ Peptide Handling:
-
Aggregation: Aβ peptides are prone to aggregation, which can mask epitopes and lead to underestimation in immunoassays like ELISA.[7] To minimize this, handle synthetic Aβ standards and samples on ice, and consider using pre-treatment methods like using hexafluoroisopropanol (HFIP) to ensure a monomeric state before starting experiments.[8][9]
-
Storage: Store Aβ peptide solutions in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[10] Lyophilized peptides should be stored at -20°C or lower.[9][10]
-
Issues with Aβ Quantification (ELISA)
Q: I am observing high background or low signal in my Aβ ELISA. How can I improve my results?
A: ELISA troubleshooting often involves optimizing several steps. Here are common issues and their solutions:
| Problem | Possible Cause | Recommended Solution |
| High Background | Incomplete blocking | Increase blocking time or try a different blocking buffer (e.g., 5% BSA or non-fat dry milk).[11] |
| Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[11] | |
| Antibody cross-reactivity | Use highly specific monoclonal antibodies for capture and detection. | |
| Low Signal | Insufficient antibody concentration | Optimize the concentrations of both capture and detection antibodies through titration. |
| Degraded enzyme conjugate | Ensure proper storage of the HRP-conjugated secondary antibody and test its activity. | |
| Short incubation times | Increase incubation times for antibodies and the substrate to allow for optimal binding and signal development.[7] | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and practice consistent pipetting techniques. Consider using automated liquid handlers for high-throughput experiments.[11] |
| Edge effects due to evaporation | Avoid using the outer wells of the plate or ensure proper sealing of the plate during incubations.[11] | |
| Inconsistent incubation temperature | Use a temperature-controlled incubator to ensure uniform temperature across the plate.[11] |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to this compound and other GSMs.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 for Aβ42 Reduction | < 10 nM | [4] |
| Effect on Aβ40 | Reduction | [4] |
| Effect on Aβ38 | Proportional Increase | [4] |
| Effect on Aβ37 | Proportional Increase | [4] |
Table 2: Expected Aβ Peptide Changes with this compound Treatment (Based on Clinical Trial Data)
| Aβ Species/Ratio | Approximate Change | Reference |
| Aβ42 | ~70% decrease | [12] |
| Aβ40 | ~60% decrease | [12] |
| Aβ38 | ~40% increase | [12] |
| Aβ37 | ~350% increase | [12] |
| Aβ38/Aβ42 Ratio | ~150-400% increase | [12] |
| Aβ37/Aβ40 Ratio | ~500-1100% increase | [12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound in a Cell-Based Assay
This protocol outlines a general procedure for evaluating the effect of this compound on Aβ production in a cell line overexpressing human APP (e.g., SH-SY5Y-APP695).
Materials:
-
SH-SY5Y-APP695 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Aβ ELISA kits (for Aβ42, Aβ40, Aβ38, and Aβ37)
Procedure:
-
Cell Seeding: Plate SH-SY5Y-APP695 cells in a 24-well plate at a density that will result in approximately 80-90% confluence at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
Supernatant: Carefully collect the conditioned medium from each well. Centrifuge to remove any cell debris and store the supernatant at -80°C for Aβ analysis.
-
Cell Lysate: Wash the cells with ice-cold PBS, then add cell lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris. Store the supernatant (lysate) at -80°C.
-
-
Aβ Quantification: Measure the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysate. Calculate the percentage change in each Aβ species relative to the vehicle control.
Visualizations
This compound's Mechanism of Action
Caption: this compound's allosteric modulation of gamma-secretase.
Experimental Workflow for In Vitro this compound Testing
Caption: Workflow for in vitro this compound experiments.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. Amyloid precursor protein fragment and acetylcholinesterase increase with cell confluence and differentiation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention | AlzPED [alzped.nia.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 12. neurologylive.com [neurologylive.com]
Technical Support Center: Minimizing Variability in ELISA Measurements for Nivegacetor Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in ELISA measurements, with a specific focus on studies involving the gamma-secretase modulator, Nivegacetor.
Introduction to this compound and ELISA Measurements
This compound is an investigational gamma-secretase modulator (GSM) for the treatment of Alzheimer's disease.[1] Unlike gamma-secretase inhibitors that block the enzyme's function, this compound selectively modulates its activity.[1] This results in a decrease in the production of longer, amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ42 and Aβ40, and a simultaneous increase in the production of shorter, non-amyloidogenic forms like Aβ38 and Aβ37.[1][2]
Enzyme-linked immunosorbent assay (ELISA) is a critical tool in this compound studies to quantify these changes in Aβ peptide levels in biological matrices such as cerebrospinal fluid (CSF) and plasma.[2] However, ELISA is a multi-step technique prone to variability, which can impact the reliability of results. This guide provides practical advice to mitigate these variabilities.
Troubleshooting Guide
High variability in ELISA results can obscure the true effects of this compound. The following table outlines common issues, their potential causes, and recommended solutions. A coefficient of variation (%CV) of less than 15-20% between replicates is generally considered acceptable.
| Issue | Potential Causes | Recommended Solutions | Quantitative Target |
| High Intra-plate Variability (%CV > 20%) | - Inconsistent pipetting technique.- Temperature gradients across the plate ("edge effect").- Improper mixing of reagents or samples.- Bubbles in wells.- Inadequate plate washing. | - Use calibrated pipettes and consistent pipetting rhythm.- Equilibrate plates and reagents to room temperature before use.- Avoid stacking plates during incubation.- Thoroughly mix all solutions before adding to the plate.- Visually inspect for and remove bubbles before reading.- Ensure all wells are washed uniformly and completely. | %CV < 20% |
| High Inter-plate Variability | - Differences in incubation times and temperatures between plates.- Reagent instability or degradation.- Variation in standard curve preparation.- Operator variability. | - Ensure identical incubation conditions for all plates.- Prepare fresh reagents for each assay.- Use a consistent and validated standard curve protocol for every plate.- Standardize the protocol across all users. | %CV < 20% |
| High Background | - Non-specific antibody binding.- Insufficient washing.- Contaminated reagents or buffers.- Substrate solution exposed to light. | - Optimize blocking buffer concentration and incubation time.- Increase the number and vigor of wash steps.- Use fresh, sterile reagents and buffers.- Protect substrate from light and prepare it immediately before use. | Blank OD < 0.2 |
| Weak or No Signal | - Incorrect reagent preparation or storage.- Inactive enzyme or substrate.- Insufficient incubation times.- Low analyte concentration in samples. | - Verify reagent concentrations, dilutions, and storage conditions.- Use fresh, properly stored enzyme conjugates and substrates.- Optimize incubation times for each step.- Concentrate samples or use a more sensitive ELISA kit if available. | Signal-to-noise ratio > 3 |
| Poor Standard Curve | - Inaccurate serial dilutions.- Degraded standard.- Incorrect curve fitting model. | - Use calibrated pipettes and perform dilutions carefully.- Reconstitute and store standards as per manufacturer's instructions.- Use a 4-parameter logistic (4-PL) curve fit for sigmoidal data. | R² value > 0.99 |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in an ELISA experiment?
A1: The primary sources of variability can be categorized into three main areas:
-
Technical Errors: Inconsistent pipetting, improper washing, temperature fluctuations across the plate (edge effects), and the presence of bubbles in wells.
-
Reagent-related Issues: Improper storage and handling of reagents, incorrect dilutions, and using expired or contaminated reagents.
-
Sample-specific Factors: The presence of interfering substances in the sample matrix (matrix effects), and variability in sample collection and handling.
Q2: How can I minimize the "edge effect" in my ELISA plates?
A2: The edge effect, where wells on the perimeter of the plate behave differently than the inner wells, is often due to temperature gradients. To minimize this:
-
Equilibrate the plate and all reagents to room temperature before starting the assay.
-
Avoid stacking plates during incubation.
-
Use a plate sealer to ensure uniform temperature distribution.
-
Consider leaving the outer wells empty or filling them with buffer to create a more uniform environment.
Q3: What are matrix effects and how can they impact my this compound study results?
A3: Matrix effects are caused by components in the sample (e.g., proteins, lipids, salts in CSF or plasma) that can interfere with the antibody-antigen binding in an ELISA, leading to inaccurate quantification of Aβ peptides.[3] In this compound studies, where you are looking for shifts in Aβ peptide ratios, matrix effects could mask the true drug effect. To mitigate this:
-
Dilute your samples: This is often the simplest way to reduce the concentration of interfering substances.
-
Use a matrix-matched standard curve: Prepare your standards in a buffer that closely mimics the composition of your samples.
-
Spike-and-recovery experiments: Add a known amount of Aβ standard to your samples to assess the degree of matrix interference.
Q4: When measuring different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) for this compound studies, what specific challenges should I consider?
A4: Measuring multiple Aβ species simultaneously presents unique challenges:
-
Antibody Specificity: Ensure the antibodies used in your ELISA kits are highly specific for the target Aβ isoform and do not cross-react with other species.
-
Dynamic Range: Since this compound decreases some Aβ species while increasing others, you may need to run samples at different dilutions to ensure all analytes fall within the linear range of their respective standard curves.
-
Multiplex vs. Singleplex: While multiplex assays can measure multiple analytes in a single well, they can be more complex to optimize. Singleplex ELISAs for each Aβ species may offer better performance and less variability initially.
Q5: How often should I run a standard curve?
A5: A full standard curve should be included on every plate. This is crucial for accurate quantification as it accounts for any plate-to-plate or day-to-day variability in assay performance.
Experimental Protocols
General Protocol for Aβ Peptide Quantification in CSF by Sandwich ELISA
This protocol provides a general framework. Always refer to the specific instructions provided with your commercial ELISA kit.
1. Reagent and Sample Preparation:
- Bring all reagents and samples to room temperature before use.
- Reconstitute lyophilized standards and controls according to the kit instructions. Allow them to stabilize for at least 15 minutes.
- Prepare serial dilutions of the standard to generate a standard curve. Use the recommended diluent buffer.
- Centrifuge CSF samples at 2000 x g for 10 minutes at 4°C to remove any debris.
- Dilute CSF samples in the appropriate assay diluent. The optimal dilution factor should be determined empirically but a starting point of 1:2 to 1:4 is common for Aβ42 in CSF. Higher dilutions may be necessary for Aβ40.
2. Assay Procedure:
- Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate. Run all in duplicate or triplicate.
- Seal the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).
- Aspirate the contents of the wells and wash 4-6 times with 300 µL of wash buffer per well. Ensure complete removal of the wash buffer after the final wash.
- Add 100 µL of the detection antibody to each well.
- Seal the plate and incubate as recommended (e.g., 1-2 hours at room temperature).
- Repeat the wash step as described above.
- Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
- Seal the plate and incubate in the dark for the specified time (e.g., 20-30 minutes at room temperature).
- Add 100 µL of substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
- Add 50-100 µL of stop solution to each well. The color will change (e.g., from blue to yellow).
3. Data Acquisition and Analysis:
- Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution. A reference wavelength of 570 nm or 620 nm can be used for background subtraction if available.
- Average the duplicate or triplicate readings for each standard, control, and sample.
- Subtract the average zero standard OD from all other readings.
- Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Calculate the concentration of Aβ in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
Visualizations
References
Nivegacetor's potential interaction with other compounds in co-treatment studies
Welcome to the technical support center for researchers investigating Nivegacetor in co-treatment studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation gamma-secretase modulator (GSM).[1] Unlike gamma-secretase inhibitors which block the enzyme's activity, this compound allosterically modulates the gamma-secretase complex.[1][2] This modulation shifts the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, while reducing the levels of the more aggregation-prone Aβ42 and Aβ40 peptides.[1][3]
Q2: Are there any known drug interaction studies with this compound?
A clinical study has been conducted to investigate the interaction between this compound (also known as RG6289 or RO7269162) and itraconazole, a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The existence of this study strongly suggests that this compound is a substrate for CYP3A4. Researchers should therefore exercise caution when co-administering this compound with known inhibitors or inducers of CYP3A4.
Q3: Is this compound being studied in combination with other Alzheimer's disease therapies?
Yes, a Phase 2/3 clinical trial is planned to evaluate this compound alone and in combination with donanemab in individuals with autosomal-dominant Alzheimer's disease.[3] Donanemab is a monoclonal antibody that targets and clears existing amyloid plaques.[5][6] This combination therapy approach aims to simultaneously reduce the production of amyloidogenic Aβ peptides with this compound and remove existing amyloid plaques with donanemab.
Troubleshooting Guide for Co-Treatment Studies
Issue 1: Unexpected Pharmacokinetic Profile of this compound in Co-treatment
-
Potential Cause: The co-administered compound may be an inhibitor or inducer of CYP3A4, altering the metabolism of this compound.
-
Troubleshooting Steps:
-
Review the known metabolic profile of the co-administered compound.
-
If the compound is a known CYP3A4 inhibitor, you may observe higher plasma concentrations and a longer half-life of this compound. Consider reducing the dose of this compound in subsequent experiments.
-
If the compound is a known CYP3A4 inducer, you may observe lower plasma concentrations and a shorter half-life of this compound. Consider increasing the dose of this compound.
-
Conduct a pilot pharmacokinetic study of the co-treatment regimen in a small cohort to determine the extent of the interaction before proceeding with larger efficacy studies.
-
Issue 2: Altered Pharmacodynamic Effects of this compound
-
Potential Cause: The co-administered compound may have overlapping or opposing effects on the amyloid cascade or other signaling pathways.
-
Troubleshooting Steps:
-
Carefully map the mechanism of action of both compounds.
-
If both compounds target the same pathway, be vigilant for synergistic or antagonistic effects. For example, if the co-administered compound also influences APP processing, the observed change in Aβ peptide ratios may be different than with this compound alone.
-
Measure a full panel of Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42) to fully characterize the pharmacodynamic effects of the co-treatment.
-
Issue 3: Unexpected Toxicity or Adverse Events in Animal Models
-
Potential Cause: The co-treatment may lead to off-target effects or exacerbate the known side effects of either compound.
-
Troubleshooting Steps:
-
Review the safety profile of both compounds individually.
-
Consider the possibility of additive toxicity. For example, if both compounds have a narrow therapeutic index, the combination may increase the risk of adverse events.
-
Implement a staggered dosing schedule in your initial in vivo experiments to better attribute any observed toxicity.
-
Conduct comprehensive safety monitoring, including regular clinical observations, body weight measurements, and, if feasible, clinical pathology at the end of the study.
-
Quantitative Data Summary
Table 1: Summary of this compound's Pharmacodynamic Effects in Humans (Phase 1 Study) [7]
| Biomarker Ratio | Approximate Change from Baseline |
| Aβ37/Aβ40 | ~1100% increase |
| Aβ38/Aβ42 | ~400% increase |
| Biomarker Level | Approximate Change from Baseline |
| Aβ40 | ~60% decrease |
| Aβ42 | ~70% decrease |
Visualizations
Caption: Mechanism of action of this compound as a gamma-secretase modulator.
Caption: Experimental workflow for a this compound co-treatment study.
Experimental Protocols
Hypothetical Protocol: Assessing the Pharmacokinetic Interaction of this compound with Compound X in Rodents
-
Objective: To determine if co-administration of Compound X alters the pharmacokinetic profile of this compound.
-
Materials:
-
This compound (formulated for oral gavage)
-
Compound X (formulated for appropriate route of administration)
-
Vehicle control for both compounds
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for oral gavage, blood collection, and plasma processing.
-
LC-MS/MS system for bioanalysis.
-
-
Experimental Design:
-
Group 1 (n=5): Vehicle control for this compound + Vehicle control for Compound X.
-
Group 2 (n=5): this compound (e.g., 10 mg/kg, p.o.) + Vehicle control for Compound X.
-
Group 3 (n=5): Vehicle control for this compound + Compound X (therapeutically relevant dose).
-
Group 4 (n=5): this compound (10 mg/kg, p.o.) + Compound X.
-
-
Procedure:
-
Acclimate animals for at least one week prior to the study.
-
Fast animals for 4 hours before dosing.
-
Administer Compound X or its vehicle.
-
After a pre-determined interval (based on the Tmax of Compound X), administer this compound or its vehicle.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-Nivegacetor dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
-
Data Analysis:
-
Calculate standard pharmacokinetic parameters for this compound in Group 2 and Group 4, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the pharmacokinetic parameters between the this compound alone and the co-treatment groups.
-
A significant difference in Cmax or AUC would indicate a pharmacokinetic interaction.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alzforum.org [alzforum.org]
- 4. isrctn.com [isrctn.com]
- 5. Association of Amyloid Reduction After Donanemab Treatment With Tau Pathology and Clinical Outcomes: The TRAILBLAZER-ALZ Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
Best practices for long-term storage and handling of Nivegacetor
Welcome to the technical support center for Nivegacetor. This guide provides best practices for long-term storage, handling, and troubleshooting to ensure the integrity and optimal performance of this compound in your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO up to 100 mM. For aqueous working solutions, further dilution in your preferred cell culture medium or experimental buffer is recommended. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.1%).
Q2: Is this compound sensitive to light or temperature fluctuations?
Yes, this compound is both light-sensitive and temperature-sensitive. To prevent degradation, it should be stored in the dark and at the recommended temperature. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. Aliquoting the stock solution is highly recommended.
Q3: Can I store this compound stock solutions at -20°C?
For short-term storage (up to 2 weeks), -20°C is acceptable. However, for long-term storage (beyond 2 weeks), we strongly recommend storing DMSO stock solutions at -80°C to maintain maximum stability and potency.
Q4: What is the expected mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Gamma-Secretase Activating Protein (GSAP), a key regulator in the amyloidogenic processing of Amyloid Precursor Protein (APP). By inhibiting GSAP, this compound effectively reduces the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species.
Long-Term Storage and Handling
Proper storage is critical for maintaining the stability and activity of this compound. Please adhere to the following guidelines.
Storage Conditions Summary
| Form | Purity | Temperature | Duration | Atmosphere | Container |
| Lyophilized Powder | >99% | -20°C | Up to 36 months | Dry, Inert Gas | Amber vial, tightly sealed |
| DMSO Stock (100 mM) | >99% | -80°C | Up to 12 months | N/A | Cryogenic vial, sealed |
| Aqueous Solution | >99% | 2-8°C | < 24 hours | N/A | Sterile polypropylene (B1209903) tube |
Experimental Protocol: Reconstitution and Aliquoting
-
Preparation: Before opening, allow the this compound vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., add 1 mL of DMSO to 1 mg of this compound for a 1 mg/mL solution, assuming a specific molecular weight).
-
Solubilization: Gently vortex the vial for 30-60 seconds until the powder is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding cryogenic vials. This minimizes the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Immediately store the aliquots at -80°C in a light-protected container.
Troubleshooting Guide
Use this guide to resolve common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Cellular Response
If you observe a lack of expected biological effect, follow this troubleshooting workflow.
Issue 2: Precipitation Observed in Stock or Working Solution
| Symptom | Possible Cause | Recommended Solution |
| Precipitate after thawing DMSO stock | 1. Incomplete initial solubilization.2. Freeze-thaw cycles. | 1. Warm solution to 37°C for 5-10 minutes.2. Gently vortex or sonicate to redissolve.3. Ensure future use of single-use aliquots. |
| Cloudiness in aqueous working solution | 1. Exceeded aqueous solubility limit.2. Final DMSO concentration is too low. | 1. Prepare a new dilution, ensuring the final concentration of this compound is within its aqueous solubility range.2. Check for buffer incompatibility. |
| Crystals form in vial of lyophilized powder | Moisture contamination due to improper handling. | Discard the vial. Moisture can compromise the compound's integrity. Ensure vials are warmed to room temperature before opening in the future. |
Validation & Comparative
A Comparative Guide to Nivegacetor and Gamma-Secretase Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Nivegacetor, a second-generation gamma-secretase modulator (GSM), and traditional gamma-secretase inhibitors (GSIs) for the treatment of Alzheimer's disease. It synthesizes key preclinical and clinical findings, focusing on mechanism of action, efficacy, and safety, supported by experimental data and detailed protocols.
Introduction: Targeting Gamma-Secretase in Alzheimer's Disease
The amyloid hypothesis remains a central theory in Alzheimer's disease (AD) pathogenesis, positing that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary trigger of neurodegeneration[1][2]. These Aβ peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase[3][4][5]. Consequently, the γ-secretase enzyme complex has been a major therapeutic target for decades[3].
The initial strategy involved the development of gamma-secretase inhibitors (GSIs) , designed to completely block the enzyme's activity and halt all Aβ production[3][6]. However, this approach has been fraught with challenges, primarily due to the enzyme's role in processing other critical substrates, most notably the Notch receptor[1][3]. Inhibition of Notch signaling leads to severe side effects, which has resulted in the failure of several GSIs in late-stage clinical trials[4][7][8][9].
This has led to the development of a more nuanced approach: gamma-secretase modulators (GSMs) . This compound (RG6289) is a second-generation GSM that aims to selectively alter, rather than block, γ-secretase activity[10][11]. This guide will compare the distinct mechanisms, clinical outcomes, and safety profiles of these two classes of compounds.
Mechanism of Action: Inhibition vs. Modulation
The fundamental difference between GSIs and GSMs lies in their interaction with the γ-secretase complex and the subsequent effect on APP and Notch processing.
Gamma-Secretase Inhibitors (GSIs)
GSIs are designed to directly inhibit the catalytic activity of γ-secretase, preventing the cleavage of APP's C-terminal fragment (APP-CTF)[4]. This non-selective inhibition halts the production of all Aβ peptide isoforms[3]. However, γ-secretase is also essential for the cleavage of the Notch receptor, a process vital for regulating cell-fate decisions in various tissues[1][12][13]. By blocking γ-secretase, GSIs inevitably disrupt Notch signaling, leading to mechanism-based toxicities such as gastrointestinal issues, immunosuppression, and an increased risk of skin cancers[1][8][14].
This compound: A Gamma-Secretase Modulator (GSM)
In contrast, this compound does not block the active site of γ-secretase. Instead, it acts as an allosteric modulator, specifically targeting the interaction between the enzyme and APP[10][11]. This modulation stabilizes the APP substrate at the active site, increasing the processivity of cleavage[10]. The result is a shift in the profile of Aβ peptides produced:
-
Reduction in the highly amyloidogenic, aggregation-prone long peptides, particularly Aβ42 and Aβ40 [10][11].
-
Simultaneous increase in the formation of shorter, non-amyloidogenic species such as Aβ38 and Aβ37 [10][11].
Crucially, this modulatory effect is selective for APP, sparing the physiological cleavage of other substrates like Notch, thereby avoiding the toxicities associated with GSIs[4][11].
Diagrams of Signaling Pathways
Caption: Mechanism of Action on the APP Pathway.
Caption: Effect on the Critical Notch Signaling Pathway.
Comparative Analysis of Clinical Trial Data
The divergent mechanisms of GSIs and GSMs have led to markedly different outcomes in clinical development. While multiple GSIs have failed in late-stage trials, this compound is progressing through clinical studies.
Quantitative Data Summary
The following tables summarize key outcomes from clinical trials of this compound and representative GSIs.
Table 1: Efficacy and Biomarker Outcomes
| Drug (Class) | Phase | Population | Key Efficacy Outcomes (Cognitive/Functional) | Key Biomarker Outcomes (CSF/Plasma) |
| This compound (GSM) | Phase 1/2a | Healthy Volunteers, Prodromal AD | N/A (Phase 1). Phase 2a ongoing. | Dose-dependent ↓ in CSF Aβ42 & Aβ40; ↑ in CSF Aβ38 & Aβ37 [10][11][15]. |
| Semagacestat (B1675699) (GSI) | Phase 3 (Terminated) | Mild-to-Moderate AD | Statistically significant worsening vs. placebo on ADAS-cog and ADCS-ADL at higher dose[7][16]. | Biphasic effect on plasma Aβ; initial decrease followed by an increase above baseline[17]. |
| Avagacestat (GSI) | Phase 2 (Terminated) | Mild-to-Moderate AD, Prodromal AD | Trends for cognitive worsening at higher doses[18][19]. No significant treatment differences vs. placebo[19]. | Biphasic effect on plasma Aβ(1-40)[20]. |
| Begacestat (GSI) | Phase 1 (Terminated) | Healthy Volunteers, AD | N/A | Dose-dependent changes in plasma Aβ[21][22]. |
Table 2: Safety and Tolerability Outcomes
| Drug (Class) | Discontinuation Rate (vs. Placebo) | Key Adverse Events |
| This compound (GSM) | Favorable safety profile reported in Phase 1; most AEs were mild and not dose-dependent[11]. | Well tolerated in Phase 1 studies[11][23]. |
| Semagacestat (GSI) | Significantly higher (p<0.001)[16]. | Increased incidence of skin cancers and infections , cognitive worsening, weight loss, GI issues[8][16]. |
| Avagacestat (GSI) | Higher at 100mg & 125mg doses (34.1% & 32.5% vs 9.5% for placebo)[18]. | Non-melanoma skin cancer , GI events, reversible renal tubule effects[19][24]. |
| Begacestat (GSI) | N/A (Early Phase) | Showed ~16-fold selectivity for APP over Notch in preclinical studies, suggesting potentially fewer Notch-related side effects[21][22]. |
Experimental Protocols and Methodologies
The clinical assessment of γ-secretase-targeting compounds involves rigorous, controlled trial designs to evaluate efficacy and, critically, safety.
Representative Clinical Trial Protocol (Phase 2/3)
This protocol is a generalized representation based on the methodologies of the IDENTITY (Semagacestat) and Avagacestat trials[7][16][19][20].
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Male and female patients aged 55-90 years with a diagnosis of probable mild-to-moderate Alzheimer's disease. Diagnosis confirmed by standard clinical criteria (e.g., NINCDS-ADRDA) and cognitive screening scores (e.g., Mini-Mental State Examination score between 16-26). Amyloid positivity confirmed by PET imaging or CSF analysis.
-
Exclusion Criteria: Other neurological or psychiatric conditions contributing to cognitive impairment; use of prohibited medications; clinically significant systemic illness.
-
-
Randomization and Blinding: Participants are randomly assigned in a 1:1:1 ratio to receive a daily oral dose of the investigational drug (e.g., 100 mg), a higher dose (e.g., 140 mg), or a matching placebo[7]. Both participants and investigators remain blinded to the treatment allocation for the duration of the trial.
-
Intervention: Daily oral administration of the assigned treatment for a period of 76-104 weeks.
-
Primary Outcome Measures:
-
Cognitive Efficacy: Change from baseline to the end of the study on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog). Higher scores indicate greater impairment[7][16].
-
Functional Efficacy: Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale. Higher scores indicate better functioning[7][16].
-
-
Secondary and Biomarker Outcome Measures:
-
Biomarkers: Change in CSF concentrations of Aβ42, Aβ40, and other isoforms; change in plasma Aβ levels.
-
Imaging: Volumetric MRI to assess brain atrophy rates; Amyloid PET to assess changes in brain amyloid plaque burden.
-
-
Safety and Tolerability Assessment:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).
-
Regular physical and neurological examinations.
-
Vital signs, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry).
-
Specific monitoring for adverse events of special interest, such as dermatological examinations for skin cancers[8][16].
-
Diagram of Experimental Workflow
Caption: Generalized Clinical Trial Workflow.
Conclusion and Future Outlook
The development history of drugs targeting γ-secretase offers a critical lesson in balancing efficacy and on-target toxicity.
Gamma-secretase inhibitors like Semagacestat and Avagacestat, despite effectively engaging their target, failed to demonstrate clinical benefit. More alarmingly, they were associated with a worsening of cognitive and functional abilities and a high burden of adverse events[7][8][9][16][18]. These detrimental outcomes are largely attributed to the non-selective inhibition of γ-secretase, which disrupts essential biological processes like Notch signaling[1][3].
This compound , representing the next generation of γ-secretase-targeting agents, employs a more refined mechanism. As a gamma-secretase modulator , it is designed to selectively alter APP processing to favor the production of shorter, non-pathogenic Aβ peptides while sparing Notch[10][11]. Early clinical data has been promising, demonstrating proof of mechanism through dose-dependent changes in CSF Aβ isoforms with a favorable safety profile[10][11][15].
While the ultimate clinical efficacy of this compound is yet to be determined in ongoing Phase 2 trials, the GSM approach represents a scientifically advanced and potentially safer strategy. By moving from broad enzymatic inhibition to precise allosteric modulation, this compound may finally realize the therapeutic potential of targeting Aβ production without the debilitating off-target effects that led to the failure of its predecessors. The results of the GABriella study and subsequent trials will be pivotal in determining the future of this therapeutic class for Alzheimer's disease[15][23].
References
- 1. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 3. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A γ‐secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish | EMBO Reports [link.springer.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. alzforum.org [alzforum.org]
- 12. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of NOTCH Signaling by Gamma Secretase Inhibitors - LKT Labs [lktlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. neurologylive.com [neurologylive.com]
- 16. A phase 3 trial of semagacestat for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Semagacestat - Wikipedia [en.wikipedia.org]
- 18. medscape.com [medscape.com]
- 19. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound (RG6289) / Roche [delta.larvol.com]
- 24. | BioWorld [bioworld.com]
A Head-to-Head Mechanistic Comparison: Nivegacetor and Aducanumab for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the mechanisms of action of two distinct therapeutic agents for Alzheimer's disease: Nivegacetor, a gamma-secretase modulator, and Aducanumab, an amyloid-beta-directed monoclonal antibody.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a central event in AD pathogenesis. This compound and Aducanumab represent two different strategies to intervene in this process. This compound aims to modulate the production of Aβ peptides, while Aducanumab is designed to clear existing aggregated Aβ.
Mechanism of Action: this compound
This compound (also known as RG6289) is a second-generation gamma-secretase modulator (GSM).[1][2] Unlike gamma-secretase inhibitors which block the enzyme's activity and can lead to toxicity by affecting other signaling pathways like Notch, this compound allosterically modulates the gamma-secretase complex.[2] This modulation selectively alters the cleavage of the amyloid precursor protein (APP).
Specifically, this compound's mechanism involves:
-
Shifting APP Cleavage: It promotes the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42 and Aβ40 species.[1][2]
-
Sparing Other Substrates: It is designed to avoid interfering with the processing of other gamma-secretase substrates, a key limitation of earlier gamma-secretase inhibitors.[2]
The intended outcome is a reduction in the pool of aggregation-prone Aβ peptides, thereby preventing the formation of amyloid plaques.
Mechanism of Action: Aducanumab
Aducanumab (brand name Aduhelm) is a human monoclonal antibody that targets aggregated forms of amyloid-beta.[3][4] Its mechanism is based on the principle of immunotherapy, aiming to clear existing amyloid plaques from the brain.[5]
The key aspects of Aducanumab's mechanism include:
-
Binding to Aggregated Aβ: Aducanumab selectively binds to fibrillar and oligomeric forms of Aβ, with a primary binding site at amino acids 3-7 of the Aβ peptide.[3][6]
-
Promoting Plaque Clearance: By binding to plaques, Aducanumab is thought to activate microglia, the resident immune cells of the brain, to clear the amyloid deposits through phagocytosis.[7]
The goal of Aducanumab is to reduce the overall amyloid plaque burden in the brain, which is hypothesized to slow the progression of cognitive decline in Alzheimer's disease.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Aducanumab - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease? | Alzheimer's Society [alzheimers.org.uk]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
Nivegacetor: A Comparative Analysis of its Selectivity for APP over Notch Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nivegacetor (RG6289), a second-generation γ-secretase modulator (GSM), and its selectivity for the Amyloid Precursor Protein (APP) over Notch signaling. This analysis is critical for understanding its therapeutic potential in Alzheimer's disease while avoiding the detrimental side effects associated with non-selective γ-secretase inhibition.
Introduction to γ-Secretase Modulation and the Selectivity Imperative
γ-secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of APP, which leads to the production of amyloid-beta (Aβ) peptides.[1] Specifically, the accumulation of longer, aggregation-prone Aβ peptides, such as Aβ42 and Aβ40, is a central event in the amyloid cascade hypothesis.
However, γ-secretase also cleaves a variety of other transmembrane proteins, most notably the Notch receptor. The Notch signaling pathway is essential for regulating cell fate decisions, proliferation, and differentiation in various tissues. Inhibition of Notch signaling by first-generation γ-secretase inhibitors (GSIs), such as Semagacestat, led to severe adverse effects in clinical trials, including gastrointestinal toxicity and an increased risk of skin cancer, ultimately leading to their failure.
This has driven the development of second-generation GSMs, like this compound, which are designed to allosterically modulate the γ-secretase complex to selectively alter the processing of APP without significantly affecting the cleavage of other substrates like Notch.[1] this compound aims to shift the cleavage of APP away from the production of amyloidogenic Aβ42 and Aβ40, and towards the formation of shorter, non-amyloidogenic species like Aβ38 and Aβ37.[1]
This compound's Selectivity Profile: A Quantitative Comparison
This compound, developed by Roche, is a potent, orally bioavailable GSM.[2] Preclinical and early clinical data have highlighted its selective modulation of APP processing.
| Compound | Target | Potency (IC50/EC50) | Selectivity Ratio (Notch/APP) | Reference |
| This compound (RG6289) | APP (Aβ modulation) | < 10 nM | Not available (Described as having "no effect" on other substrates) | [1][3] |
| Notch Signaling | Not available | |||
| Semagacestat | APP (Aβ reduction) | ~1.7 nM (for NICD and Aβ in cultured cells) | ~1 (Non-selective) | |
| Notch Signaling | ||||
| Avagacestat | APP (Aβ reduction) | 0.29 nM | ~137-190 | |
| Notch Signaling | 56 nM |
Note: A higher selectivity ratio indicates greater selectivity for APP over Notch. The data for Semagacestat and Avagacestat are provided for comparative purposes to illustrate the evolution of γ-secretase targeted therapies. While a specific IC50 for this compound on Notch signaling is not publicly available, preclinical reports from Roche have stated that it has "no effect on the processing of other gamma-secretase substrates," suggesting a very high selectivity ratio.[1][3]
Phase I clinical trial results for this compound have demonstrated proof-of-mechanism in humans.[4] Treatment in healthy volunteers led to a dose-dependent reduction in cerebrospinal fluid (CSF) levels of Aβ42 and Aβ40, with a corresponding increase in the shorter Aβ37 and Aβ38 peptides.[4] For instance, multiple ascending doses over two weeks resulted in up to an approximate 70% decrease in Aβ42 and a 60% decrease in Aβ40.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical APP and Notch signaling pathways and the desired selective action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. neurologylive.com [neurologylive.com]
- 3. alzforum.org [alzforum.org]
- 4. Pharmacodynamic effect of a new γ‐secretase modulator, RG6289, on CSF amyloid‐β peptides in a randomized Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
Cross-Validation of Nivegacetor's Mechanism of Action in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nivegacetor (also known as RG6289) is an investigational second-generation gamma-secretase modulator (GSM) under development by Roche for the treatment of Alzheimer's disease.[1] This guide provides a comparative analysis of this compound's mechanism of action, supported by available preclinical data, and contextualizes its performance against other gamma-secretase modulators. The information is intended to provide an objective overview for researchers and professionals in the field of neurodegenerative disease therapeutics.
Mechanism of Action: Modulating Amyloid-Beta Production
This compound targets the gamma-secretase enzyme complex, a key player in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Unlike gamma-secretase inhibitors (GSIs) that block the enzyme's activity entirely, this compound selectively modulates its function.[1] This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides.[1] Concurrently, it increases the formation of shorter, less aggregation-prone species, such as Aβ38 and Aβ37.[1] This is achieved by stabilizing the interaction between the gamma-secretase complex and APP at the enzyme's active site.[1]
This targeted modulation is a significant advancement over first-generation GSMs, which were often hampered by off-target effects and toxicity.[1] By preserving the processing of other gamma-secretase substrates, such as Notch, this compound is designed to have a more favorable safety profile.
In Vitro Performance of this compound
Preclinical in vitro studies have been crucial in characterizing the pharmacological profile of this compound. These studies have primarily utilized human neuroglioma (H4) cell lines, which are a relevant model for studying amyloid-beta production.
Activity in Wild-Type and Mutant Cell Lines
This compound's activity has been assessed in H4 cells expressing wild-type gamma-secretase, as well as in H4 cells engineered to express presenilin-1 (PSEN1) with the E280A mutation or presenilin-2 (PSEN2) with the N141I mutation.[2] These mutations are associated with familial Alzheimer's disease and provide a valuable context for evaluating the drug's efficacy in a genetically relevant setting. In vitro, RG6289 demonstrated a reduction in the production of Aβ42 and Aβ40, with a corresponding proportional increase in Aβ38 and Aβ37.[3] The compound has a reported high potency, with an IC50 of less than 10 nM for the modulation of APP cleavage.[1]
| Cell Line | Target | Parameter | This compound (RG6289) |
| H4 (Human Neuroglioma) | γ-Secretase | IC50 (APP Cleavage Modulation) | < 10 nM |
| H4 (PSEN1 E280A Mutant) | γ-Secretase | Aβ42 / Aβ40 Lowering | Active |
| H4 (PSEN2 N141I Mutant) | γ-Secretase | Aβ42 / Aβ40 Lowering | Active |
Table 1: In Vitro Activity of this compound in Different Cell Lines. Data is based on publicly available information and conference presentations.
Comparative Analysis with Other Gamma-Secretase Modulators
Direct, head-to-head comparative studies of this compound against other specific GSMs in the same cell lines are not extensively available in the public domain. However, to provide a point of reference, the activity of another well-characterized second-generation GSM, E2012, is presented below. It is important to note that these values were not obtained from a direct comparative study and experimental conditions may vary.
| Cell Line | Target | Parameter | E2012 |
| CHO (APP expressing) | γ-Secretase | IC50 (Aβ42 Inhibition) | 143 nM |
| HEK293 (APP expressing) | γ-Secretase | IC50 (Aβ42 Inhibition) | 160 nM |
Table 2: In Vitro Activity of E2012. Data is compiled from publicly available sources.[4]
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of gamma-secretase modulators.
Cell-Based Amyloid-Beta Quantification Assay
This assay is used to measure the effect of a compound on the production of different Aβ species in a cellular context.
1. Cell Culture and Treatment:
- Seed H4 human neuroglioma cells (or other relevant cell lines like HEK293 stably expressing APP) in 96-well plates at a predetermined density.
- Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
- Prepare serial dilutions of the test compound (e.g., this compound) and a vehicle control.
- Remove the culture medium and replace it with fresh medium containing the different concentrations of the test compound or vehicle.
- Incubate the cells for a specified period (e.g., 24-48 hours).
2. Sample Collection:
- After the incubation period, collect the conditioned cell culture supernatant.
- Centrifuge the supernatant to remove any cellular debris.
- The supernatant can be stored at -80°C until analysis.
3. Amyloid-Beta Quantification (ELISA):
- Use commercially available ELISA kits specific for Aβ40, Aβ42, Aβ38, and Aβ37.
- Coat a 96-well plate with a capture antibody specific for the C-terminus of the respective Aβ species.
- Add standards and the collected cell culture supernatants to the wells and incubate.
- Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
- After another incubation and wash step, add a substrate for the enzyme (e.g., TMB).
- Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
- Generate a standard curve from the absorbance values of the known concentrations of Aβ peptides.
- Calculate the concentration of each Aβ species in the cell culture supernatants.
- Plot the percentage of Aβ reduction (for Aβ42 and Aβ40) or increase (for Aβ38 and Aβ37) against the compound concentration to determine IC50 and EC50 values, respectively.
"Cell_Seeding" [label="Seed H4 Cells in 96-well plate"];
"Incubation_1" [label="Incubate 24h"];
"Treatment" [label="Treat with this compound (or alternative) at various concentrations"];
"Incubation_2" [label="Incubate 24-48h"];
"Supernatant_Collection" [label="Collect and clarify supernatant"];
"ELISA" [label="Quantify Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) using specific ELISAs"];
"Data_Analysis" [label="Calculate IC50/EC50 values"];
"Cell_Seeding" -> "Incubation_1";
"Incubation_1" -> "Treatment";
"Treatment" -> "Incubation_2";
"Incubation_2" -> "Supernatant_Collection";
"Supernatant_Collection" -> "ELISA";
"ELISA" -> "Data_Analysis";
}
Conclusion
This compound represents a promising second-generation gamma-secretase modulator with a well-defined mechanism of action focused on shifting APP processing towards the production of less amyloidogenic Aβ peptides. In vitro studies in relevant cell lines, including those with disease-relevant mutations, have confirmed its high potency. While direct, publicly available comparative data against other GSMs is limited, the available information positions this compound as a significant candidate in the pursuit of a disease-modifying therapy for Alzheimer's disease. Further publication of detailed preclinical and clinical data will be crucial for a more comprehensive comparative assessment.
References
Nivegacetor: A Comparative Analysis with Leading Alzheimer's Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Nivegacetor (RG6289), an investigational gamma-secretase modulator, with other prominent Alzheimer's disease (AD) drug candidates: Donanemab, Lecanemab, and the discontinued (B1498344) Aducanumab. This document summarizes key clinical trial data, delves into the mechanisms of action, and provides detailed experimental protocols for the principal assessments used in these trials.
Executive Summary
This compound represents a novel approach in Alzheimer's drug development, distinct from the largely antibody-based therapies that have dominated recent headlines. As a second-generation gamma-secretase modulator (GSM), it aims to alter the production of amyloid-beta (Aβ) peptides, favoring shorter, less amyloidogenic forms over the aggregation-prone Aβ42 and Aβ40 species.[1] This contrasts with Donanemab, Lecanemab, and Aducanumab, which are monoclonal antibodies designed to clear existing amyloid plaques from the brain. While this compound is in earlier stages of clinical development, its unique mechanism of action presents a potentially complementary or alternative strategy in the fight against Alzheimer's disease.
Mechanism of Action
The fundamental difference between this compound and the other candidates lies in their therapeutic targets and mechanisms.
This compound (RG6289): A Gamma-Secretase Modulator. This compound is a small molecule that modulates the activity of gamma-secretase, an enzyme crucial for the final step in the production of Aβ peptides from the amyloid precursor protein (APP).[2] Unlike gamma-secretase inhibitors, which broadly block the enzyme's function and can lead to toxicity by interfering with other essential signaling pathways (e.g., Notch), this compound selectively alters the cleavage site of APP.[2] This results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, non-amyloidogenic peptides such as Aβ38 and Aβ37.[3][4] The therapeutic hypothesis is that by shifting the balance of Aβ production, this compound can reduce the propensity for amyloid plaque formation and its downstream neurotoxic effects.
Donanemab, Lecanemab, and Aducanumab: Amyloid-Beta Targeting Monoclonal Antibodies. These three drugs are all human or humanized monoclonal antibodies that bind to different forms of Aβ to facilitate their clearance from the brain.
-
Donanemab: Specifically targets a modified form of beta-amyloid called N3pG, which is present in established amyloid plaques.[1]
-
Lecanemab: Preferentially targets soluble Aβ protofibrils, which are considered to be key toxic species in the Alzheimer's pathogenic cascade.
-
Aducanumab: Binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils that form amyloid plaques.
The following diagram illustrates the distinct points of intervention of these drug candidates in the amyloid cascade.
References
Independent Validation of Nivegacetor (RG6289): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nivegacetor (RG6289) with alternative therapeutic strategies for Alzheimer's disease. It includes supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound (RG6289) is an investigational second-generation gamma-secretase modulator (GSM) developed by Roche for the treatment of Alzheimer's disease.[1][2] Unlike first-generation GSMs and gamma-secretase inhibitors (GSIs), which were associated with toxicity issues, this compound is designed to selectively modulate the activity of gamma-secretase to reduce the production of amyloidogenic long amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, while increasing the formation of shorter, non-amyloidogenic species like Aβ38 and Aβ37.[1][3] This mechanism aims to slow the progression of Alzheimer's disease by preventing the aggregation of Aβ peptides into plaques.[2]
Mechanism of Action
This compound targets the gamma-secretase enzyme complex, a key player in the production of Aβ peptides.[1] It specifically modulates the catalytic subunit presenilin-1 (PSEN1), stabilizing the interaction between the enzyme complex and the amyloid precursor protein (APP) at the active site.[1] This stabilization enhances the processivity of APP cleavage, leading to a shift from the production of longer, aggregation-prone Aβ peptides to shorter, less toxic forms.[1] Notably, this compound does not inhibit the overall activity of gamma-secretase, thus avoiding the side effects associated with inhibiting the cleavage of other important substrates like Notch.[2][4]
Performance Data
Clinical trial data for this compound has primarily been presented at scientific conferences. Phase I studies in healthy volunteers have demonstrated a favorable safety profile and dose-dependent pharmacodynamic effects.[1] The ongoing Phase II GABriella study is further evaluating the safety, tolerability, and effect of this compound on brain amyloid accumulation in individuals with prodromal Alzheimer's disease.[5]
Phase I Clinical Trial Data
The Phase I entry-into-human study investigated single and multiple ascending doses of this compound in healthy volunteers.[3][4] The key findings are summarized below:
| Biomarker Change (CSF) | Single Ascending Dose (Highest Dose) | Multiple Ascending Doses (2 weeks) |
| Aβ42 Reduction | Significant reduction | ~70% decrease[3] |
| Aβ40 Reduction | Significant reduction | ~60% decrease[3] |
| Aβ38 Increase | - | ~40% increase[5] |
| Aβ37 Increase | - | ~350% increase[5] |
| Aβ38/Aβ42 Ratio Increase | ~150% increase from baseline[3] | ~400% increase[5] |
| Aβ37/Aβ40 Ratio Increase | ~500% increase from baseline[3] | ~1100% increase[5] |
Phase II GABriella Study Design
The GABriella study is a Phase IIa, randomized, double-blind, placebo-controlled trial.[5][6]
| Parameter | Description |
| Participants | Amyloid-positive individuals with prodromal Alzheimer's disease[5] |
| Intervention | Placebo or this compound (30 mg, 60 mg, 120 mg)[6] |
| Treatment Duration | 72 weeks[5] |
| Primary Endpoints | Safety and tolerability, change in brain amyloid accumulation (measured by PET)[5] |
| Secondary Endpoints | Pharmacokinetics, pharmacodynamics (Aβ monomers in CSF and blood)[3] |
| Exploratory Endpoints | Changes in tau, neurodegeneration, neuroinflammation, synaptic dysfunction, and cognitive function[5] |
Comparison with Other Alzheimer's Disease Therapeutics
This compound's mechanism of action distinguishes it from other major classes of Alzheimer's disease therapies.
| Therapeutic Class | Mechanism of Action | Example(s) | Key Difference from this compound |
| Gamma-Secretase Inhibitors (GSIs) | Inhibit the activity of gamma-secretase, blocking the production of all Aβ peptides and cleavage of other substrates.[7] | Semagacestat | This compound modulates rather than inhibits, preserving cleavage of other substrates like Notch.[4] |
| First-Generation GSMs | Modulate gamma-secretase to shift Aβ production, but often with off-target effects and lower potency. | Tarenflurbil | This compound is a second-generation compound with a potentially better safety and potency profile.[2] |
| Anti-Amyloid Monoclonal Antibodies | Target and promote the clearance of existing amyloid plaques.[8] | Lecanemab, Donanemab | This compound aims to prevent plaque formation by reducing the production of amyloidogenic Aβ peptides.[2] |
| BACE1 Inhibitors | Inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme involved in the initial cleavage of APP. | Verubecestat | Targets an earlier step in the amyloidogenic pathway. |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for this compound are not yet widely available as the drug is still under investigation. However, based on the reported clinical trial designs, the following are general methodologies for the key experiments conducted.
Cerebrospinal Fluid (CSF) Aβ Biomarker Analysis
Objective: To quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in CSF to assess the pharmacodynamic effect of this compound.
Methodology:
-
CSF Collection: CSF samples are collected from study participants via lumbar puncture at baseline and various time points after drug administration.[5]
-
Sample Processing: Samples are centrifuged to remove cellular debris and stored at -80°C until analysis.
-
Quantification: Aβ peptide concentrations are measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or electrochemiluminescence (ECL) assays (e.g., Elecsys® immunoassays).[6] These assays utilize specific antibodies to capture and detect each Aβ peptide.
-
Data Analysis: Changes in the absolute concentrations of each Aβ peptide and the ratios of short-to-long peptides (e.g., Aβ38/Aβ42, Aβ37/Aβ40) are calculated relative to baseline and placebo.
Amyloid Positron Emission Tomography (PET) Imaging
Objective: To visualize and quantify amyloid plaque burden in the brain to assess the effect of this compound on amyloid accumulation.
Methodology:
-
Radiotracer Administration: A PET radiotracer that binds to amyloid plaques (e.g., Florbetapir F-18, Flutemetamol F-18) is administered intravenously to the study participant.
-
Image Acquisition: After a specified uptake period, the participant's head is scanned using a PET scanner to detect the distribution of the radiotracer in the brain.
-
Image Reconstruction and Analysis: The PET data is reconstructed into 3D images. The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in regions of interest to a reference region devoid of amyloid plaques (e.g., cerebellum). Changes in SUVR from baseline are used to quantify changes in amyloid plaque burden.
Conclusion
This compound (RG6289) represents a promising second-generation gamma-secretase modulator with a distinct mechanism of action aimed at reducing the production of amyloidogenic Aβ peptides. Early clinical data suggest a favorable safety profile and robust target engagement. The ongoing Phase II GABriella study will provide further insights into its efficacy and safety in individuals with prodromal Alzheimer's disease. For researchers, this compound offers a novel therapeutic strategy to investigate, with a mechanism that contrasts with amyloid-clearing antibodies and other approaches that have faced clinical challenges. Further peer-reviewed publications are needed to fully validate the preclinical and clinical findings and to provide detailed experimental protocols.
References
- 1. medically.gene.com [medically.gene.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | ALZFORUM [alzforum.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Pharmacodynamic effect of a new γ‐secretase modulator, RG6289, on CSF amyloid‐β peptides in a randomized Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Nivegacetor
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Nivegacetor (RG6289), an investigational gamma-secretase modulator. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance in research settings. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent investigational compound. All materials that come into contact with this compound should be handled as hazardous waste. Assume that the compound has potential acute and chronic health effects. The following personal protective equipment (PPE) is mandatory when handling this compound in any form, including during disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended. | Prevents dermal absorption of the compound. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | Protects eyes from splashes or aerosolized powder. |
| Skin and Body | Dedicated laboratory coat, worn fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation exposure to powder or aerosols. |
Step-by-Step Disposal Protocol for this compound Waste
Proper segregation and containment of this compound waste at the point of generation are paramount. Never mix this compound waste with non-hazardous laboratory trash.
Step 1: Waste Segregation Immediately segregate waste into the following dedicated streams:
-
Solid Waste: Unused or expired powder, contaminated wipes, bench paper, and single-use labware (e.g., pipette tips, vials, centrifuge tubes).
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and solvent rinses. Segregate aqueous and organic solvent waste into separate, compatible containers.
-
Sharps Waste: Needles, syringes, or any other contaminated item that can puncture skin.
Step 2: Waste Containment and Labeling
-
Solid & Liquid Waste:
-
Use durable, leak-proof containers with secure, tight-fitting lids.
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.
-
Clearly label each container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound Waste"
-
All constituents and their approximate percentages (e.g., "this compound in DMSO," "Aqueous this compound solution").
-
The primary hazard(s) (e.g., "Chemical Waste," "Toxic").
-
The accumulation start date.
-
The Principal Investigator's name and laboratory contact information.
-
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Label the container as "Hazardous Sharps Waste - this compound."
-
Step 3: Temporary Storage in the Laboratory
-
Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be secure, away from general lab traffic, and have secondary containment (e.g., a spill tray) to mitigate leaks.
-
Ensure the storage location is away from drains or water sources.[1]
Step 4: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Do not attempt to dispose of this compound waste via standard trash, biohazard bags, or by flushing it down the drain.[2][3]
-
Disposal must be conducted by a licensed hazardous material disposal service, typically through high-temperature incineration at a permitted facility.[1]
Experimental Protocol: Surface Decontamination
This protocol outlines the procedure for decontaminating laboratory surfaces after handling this compound to ensure the removal of residual compound.
Materials:
-
Required PPE (as specified in the table above)
-
Low-lint disposable wipes
-
Detergent solution (e.g., 1% aqueous solution)
-
70% Isopropyl Alcohol (IPA)
-
Deionized water
-
Appropriate hazardous waste container for solid waste
Procedure:
-
Preparation: Don all required PPE before starting the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving toward the most contaminated area. Dispose of the wipe in the hazardous solid waste container.[2]
-
Rinsing: Moisten a new wipe with deionized water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.[2]
-
Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove any remaining chemical residues.[2]
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully doff and dispose of contaminated gloves and other disposable PPE in the designated hazardous solid waste container.
This compound's Mechanism of Action
This compound is a gamma-secretase modulator (GSM) that targets the gamma-secretase enzyme complex, which is integral to the production of amyloid beta (Aβ) peptides implicated in Alzheimer's disease.[4] Unlike gamma-secretase inhibitors that block the enzyme and can cause toxicity, this compound modulates its activity. It stabilizes the interaction between the enzyme's catalytic subunit, presenilin-1 (PSEN1), and the amyloid precursor protein (APP).[4] This action alters the cleavage site, resulting in a decrease in the production of the pathogenic Aβ42 peptide and a corresponding increase in shorter, less harmful Aβ species.[4]
References
Essential Safety and Logistical Information for Handling Nivegacetor
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Nivegacetor (also known as RG6289 or RO7269162), an investigational γ-secretase modulator. Given that this compound is a potent, small molecule pharmaceutical compound, a comprehensive understanding and implementation of safety procedures are paramount to ensure the well-being of laboratory personnel and the integrity of research.
Risk Assessment and Hazard Identification
Before handling this compound, a thorough risk assessment is mandatory. As a novel chemical entity, its full toxicological profile is not yet completely understood. Therefore, it should be treated as a highly potent compound.
Procedural Steps for Risk Assessment:
-
Information Gathering: Review all available information on this compound, including its chemical structure, mechanism of action, and any preclinical safety data. While a specific Safety Data Sheet (SDS) is not publicly available, general principles for handling potent pharmaceutical compounds should be applied.
-
Hazard Identification: Assume this compound may be a skin and eye irritant, and potentially harmful if ingested or inhaled. The primary hazards are associated with the handling of the pure compound (powder) and its concentrated solutions.
-
Exposure Evaluation: Identify all potential routes of exposure in planned experiments, including inhalation of aerosols, dermal contact, and accidental ingestion.
-
Control Measures: Based on the identified risks, determine the necessary engineering controls, administrative controls, and personal protective equipment (PPE) to minimize exposure.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical last lines of defense against exposure to this compound. The following recommendations are based on best practices for handling potent, non-volatile pharmaceutical compounds in a research laboratory setting.
2.1. Standard Laboratory Attire:
-
Laboratory Coat: A clean, long-sleeved lab coat must be worn at all times in the laboratory.
-
Closed-Toe Shoes: Footwear that fully covers the feet is required.
-
Long Pants: Legs must be covered.
2.2. Specific PPE for Handling this compound:
-
Eye Protection: Safety glasses with side shields are mandatory. When there is a risk of splashes, a face shield should be worn in addition to safety glasses.
-
Gloves: Double gloving is recommended. Use two pairs of nitrile gloves. Nitrile gloves are preferred over latex due to their superior chemical resistance and reduced risk of allergic reactions[1]. Gloves should be changed immediately if contaminated or every 30-60 minutes during continuous use[2].
-
Respiratory Protection: For handling the solid form of this compound (powder) outside of a containment device, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of fine particles. Surgical masks do not provide adequate respiratory protection from chemical dusts[3][4].
2.3. Glove Selection for Common Laboratory Solvents:
When preparing solutions of this compound, the choice of gloves must be compatible with the solvent used. The following table provides a general guide for glove selection. Always consult the glove manufacturer's compatibility chart for specific chemicals.
| Glove Material | Acetone | Dimethyl Sulfoxide (DMSO) | Ethanol | Isopropanol |
| Nitrile | Fair | Good | Good | Excellent |
| Latex | Poor | Fair | Good | Good |
| Neoprene | Good | Good | Excellent | Excellent |
| Butyl Rubber | Excellent | Poor | Excellent | Excellent |
Data summarized from various glove selection guides.[1][5]
Engineering and Administrative Controls
-
Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked.
-
Safe Handling Practices:
-
Avoid skin contact.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Minimize the generation of dust and aerosols.
-
Experimental Protocols: A General Workflow
While specific experimental protocols will vary, the following workflow provides a general guideline for the safe handling of this compound during a typical laboratory procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
